Bet BD2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H30N4O2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
3-[(11-methyl-12-oxo-2,11-diazatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3,5,7,9,13(17),14-heptaen-2-yl)methyl]-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C30H30N4O2/c1-32-15-13-23(14-16-32)31-29(35)22-9-5-7-20(17-22)19-34-25-11-4-3-8-21(25)18-27-28-24(30(36)33(27)2)10-6-12-26(28)34/h3-12,17-18,23H,13-16,19H2,1-2H3,(H,31,35) |
InChI Key |
GVCFSBGCJBRHFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=CC(=C2)CN3C4=CC=CC=C4C=C5C6=C(C=CC=C63)C(=O)N5C |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action: Differentiating BD1 and BD2 Function
An in-depth guide for researchers, scientists, and drug development professionals on the mechanism of action of BET BD2 inhibitors. This document provides a comprehensive overview of the core mechanism, quantitative data on key inhibitors, detailed experimental protocols, and illustrative diagrams to facilitate understanding.
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2] These proteins are characterized by the presence of two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other non-histone proteins.[1][3] This interaction tethers BET proteins to chromatin, where they recruit transcriptional machinery to modulate gene expression.[4]
While both bromodomains bind acetylated lysine, they exhibit distinct functional roles. BD1 is primarily associated with maintaining steady-state gene expression and is crucial for the chromatin anchoring of BET proteins.[5][6] Inhibition of BD1 has been shown to phenocopy the effects of pan-BET inhibitors in cancer models, leading to cell cycle arrest and apoptosis.[5][6]
In contrast, the second bromodomain, BD2, plays a more specialized role in the rapid induction of gene expression, particularly in response to inflammatory stimuli.[5] It is also involved in recognizing acetylated transcription factors, such as TWIST, to promote specific transcriptional programs.[7] Selective inhibition of BD2 has shown promise in models of inflammatory and autoimmune diseases, with a potentially more favorable toxicity profile compared to pan-BET inhibitors.[5][8]
BET BD2 inhibitors act as competitive antagonists, binding to the acetyl-lysine binding pocket of the BD2 domain. This prevents the interaction of BET proteins with acetylated histones and transcription factors at this specific domain, thereby disrupting the recruitment of transcriptional regulators and subsequent gene activation.[8][9] This selective inhibition modulates specific gene expression programs, particularly those involved in inflammation, without broadly affecting the global transcriptome in the same manner as pan-BET or BD1-selective inhibitors.[5][10]
Caption: Mechanism of BET protein function and inhibition by a BD2-selective inhibitor.
Quantitative Data for BET BD2 Selective Inhibitors
The following table summarizes the binding affinities (IC50 values) of several key BET BD2 selective inhibitors against the bromodomains of various BET family members. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity (BD1/BD2) | Reference |
| ABBV-744 | BRD2-BD1 | 2449 | ~306x for BD2 | [11] |
| BRD2-BD2 | 8 | [11] | ||
| BRD3-BD1 | 7501 | ~577x for BD2 | [11] | |
| BRD3-BD2 | 13 | [11] | ||
| BRD4-BD1 | 2006 | ~502x for BD2 | [11] | |
| BRD4-BD2 | 4 | [11] | ||
| BRDT-BD1 | 1835 | ~97x for BD2 | [11] | |
| BRDT-BD2 | 19 | [11] | ||
| GSK046 (iBET-BD2) | BRD2-BD2 | 264 | >300x for BD2 (SPR data) | [10][12] |
| BRD3-BD2 | 98 | [12] | ||
| BRD4-BD2 | 49 | [12] | ||
| BRDT-BD2 | 214 | [12] | ||
| RVX-208 | BD2 (general) | 510 | ~170x for BD2 | [5][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of BET BD2 inhibitors are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to bromodomains.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged bromodomain. A Europium-labeled anti-GST antibody (donor) and a streptavidin-labeled acceptor fluorophore are used. When the bromodomain and histone peptide interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that bind to the bromodomain disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Prepare a 4x solution of the test inhibitor in assay buffer.
-
Prepare a 4x solution of the GST-tagged BET bromodomain (e.g., BRD4-BD2) and a 4x solution of the biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, and K16) in assay buffer.
-
Prepare a 2x solution of Europium-labeled anti-GST antibody and a 2x solution of streptavidin-d2 in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4x inhibitor solution to the wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 4x GST-bromodomain solution to all wells.
-
Add 5 µL of the 4x biotinylated histone peptide solution to all wells.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of the 2x detection mix (Europium-labeled antibody and streptavidin-d2).
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
The TR-FRET signal is expressed as the ratio of the acceptor to donor fluorescence.
-
-
Data Analysis:
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This is another proximity-based assay used for studying protein-protein interactions.
Principle: The assay utilizes donor and acceptor beads. One bead is coated with a molecule that binds the GST-tagged bromodomain (e.g., anti-GST antibody), and the other is coated with a molecule that binds the biotinylated histone peptide (e.g., streptavidin). When the bromodomain and peptide interact, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. Competitive inhibitors disrupt this interaction, leading to a decrease in the signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: A suitable buffer such as PBS with 0.01% Tween-20.
-
Prepare serial dilutions of the test inhibitor.
-
Prepare solutions of GST-tagged bromodomain and biotinylated histone peptide.
-
Prepare a suspension of anti-GST acceptor beads and streptavidin donor beads in the dark.
-
-
Assay Procedure (384-well plate format):
-
Add the test inhibitor to the wells.
-
Add the GST-tagged bromodomain and biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes.
-
Add the acceptor beads and incubate for 1 hour in the dark.
-
Add the donor beads and incubate for 1-2 hours in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
Caption: A typical workflow for the discovery and validation of BET BD2 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze the purified BET bromodomain and the inhibitor into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Determine the accurate concentrations of the protein and inhibitor.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the protein solution while monitoring the heat change.
-
As a control, perform a titration of the inhibitor into the buffer to account for the heat of dilution.
-
-
Data Analysis:
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context.
Principle: The binding of a ligand to a protein generally increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. An effective inhibitor will lead to a shift in the protein's melting curve to a higher temperature.
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the BET BD2 inhibitor or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Quantify the amount of soluble BET protein in the supernatant using methods like Western blotting or an AlphaLISA assay.
-
-
Data Analysis:
References
- 1. pnas.org [pnas.org]
- 2. Selective inhibition mechanism of RVX-208 to the second bromodomain of bromo and extraterminal proteins: insight from m… [ouci.dntb.gov.ua]
- 3. selleckchem.com [selleckchem.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition mechanism of RVX-208 to the second bromodomain of bromo and extraterminal proteins: insight from microsecond molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. selleckchem.com [selleckchem.com]
- 8. Facebook [cancer.gov]
- 9. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GSK046 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the BET Protein BD2 Domain in Gene Transcription: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal Domain (BET) family of proteins and its intricate role in the regulation of gene transcription. We will delve into its specific functions, the experimental methodologies used to elucidate these functions, and its significance as a therapeutic target.
Introduction to BET Proteins and Their Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that play a pivotal role in chromatin remodeling and gene transcription. These proteins are characterized by the presence of two tandem N-terminal bromodomains, BD1 and BD2, and an extra-terminal (ET) domain. Bromodomains are highly conserved protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they recruit and regulate the activity of the transcriptional machinery.
While both BD1 and BD2 bind to acetylated lysines, they exhibit distinct functions and binding specificities, contributing to the diverse roles of BET proteins in cellular processes.
The Distinct Role of the BD2 Domain in Gene Transcription
Historically, the BD1 domain has been more extensively studied and was often considered the primary driver of BET protein function. However, emerging evidence highlights the unique and non-redundant roles of the BD2 domain in transcriptional regulation.
2.1. Binding Specificity and Affinity
While both bromodomains recognize acetylated lysines, they display different affinities for various acetylated histone marks. BD1 generally exhibits a higher affinity for di-acetylated histone tails, whereas BD2 can bind to mono-acetylated lysines, albeit with a broader specificity. This differential binding contributes to the distinct gene targets regulated by each domain.
2.2. Recruitment of Transcription Factors and Co-regulators
A key function of the BD2 domain is the recruitment of specific transcription factors and co-regulators to gene promoters and enhancers. For instance, the BD2 domain of BRD4 has been shown to interact with the transcription factor GATA1, which is essential for erythroid development. This interaction is critical for the transcription of GATA1 target genes.
Furthermore, the BD2 domain is involved in the formation of transcriptional condensates, which are hubs of concentrated transcriptional activity. It facilitates the recruitment of components of the positive transcription elongation factor b (P-TEFb) complex, which is crucial for releasing paused RNA Polymerase II and promoting productive transcription elongation.
2.3. Role in Enhancer Function and Super-Enhancers
Super-enhancers are clusters of enhancers that drive the expression of key cell identity genes. BET proteins, particularly BRD4, are highly enriched at super-enhancers. The BD2 domain plays a significant role in the establishment and maintenance of these structures by mediating interactions with other chromatin-associated proteins and facilitating the recruitment of the transcriptional machinery.
Quantitative Data on BD2 Domain Function
The following table summarizes key quantitative data related to the binding affinities and functional characteristics of the BET protein BD2 domain.
| Protein | Ligand/Interacting Partner | Binding Affinity (Kd) | Experimental Method | Reference |
| BRD4 BD2 | Acetylated H4K5/K12 | ~2.5 µM | Isothermal Titration Calorimetry (ITC) | |
| BRD4 BD2 | GATA1 | ~500 nM | Surface Plasmon Resonance (SPR) | |
| BRD2 BD2 | Acetylated H4K12 | ~1.8 µM | AlphaScreen | |
| BRD3 BD2 | Acetylated H3K14 | ~3.2 µM | BROMOscan |
Experimental Protocols
This section details the methodologies for key experiments used to investigate the function of the BET protein BD2 domain.
4.1. Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the genomic regions where a specific protein, such as a BET protein, is bound.
-
Cell Crosslinking: Cells are treated with formaldehyde to crosslink proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the BET protein (or a specific bromodomain) is used to pull down the protein-DNA complexes.
-
DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific genomic regions or by high-throughput sequencing (ChIP-seq) to map the protein's binding sites across the entire genome.
4.2. Reporter Gene Assays
Reporter gene assays are used to measure the effect of a protein or compound on the transcription of a specific gene.
-
Construct Design: A reporter construct is created containing a promoter or enhancer of interest upstream of a reporter gene (e.g., luciferase or GFP).
-
Transfection: The reporter construct is transfected into cells along with expression vectors for the BET protein (wild-type or mutants) or in the presence of specific inhibitors.
-
Reporter Gene Measurement: The activity of the reporter gene is measured (e.g., luminescence for luciferase, fluorescence for GFP) to determine the effect on transcription.
4.3. Proximity Ligation Assay (PLA)
PLA is used to detect and visualize protein-protein interactions within intact cells.
-
Primary Antibodies: Cells are incubated with primary antibodies raised in different species that recognize the two proteins of interest (e.g., a BET protein and a potential interacting partner).
-
PLA Probes: Secondary antibodies conjugated with oligonucleotides (PLA probes) are added.
-
Ligation and Amplification: If the two proteins are in close proximity, the oligonucleotides on the PLA probes can be ligated to form a circular DNA template, which is then amplified by rolling-circle amplification.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides, and the resulting signals are visualized by fluorescence microscopy.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key signaling pathways and experimental workflows related to the function of the BET protein BD2 domain.
Caption: Simplified signaling pathway of BET protein BD2 in transcriptional activation.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
BD2 as a Therapeutic Target
The distinct functions of the BD2 domain make it an attractive target for the development of selective inhibitors. While pan-BET inhibitors that target both BD1 and BD2 have shown promise in clinical trials for various cancers, they are often associated with toxicity. The development of BD2-selective inhibitors could offer a more targeted therapeutic approach with an improved safety profile.
Several BD2-selective inhibitors are currently under investigation. These compounds have demonstrated efficacy in preclinical models of various diseases, including cancer and inflammation, by specifically modulating the expression of genes regulated by the BD2 domain.
Conclusion
The BD2 domain of BET proteins is a critical and functionally distinct module involved in the regulation of gene transcription. Its unique roles in recruiting specific transcription factors, modulating enhancer activity, and participating in the formation of transcriptional condensates highlight its importance in cellular function and disease. A deeper understanding of the BD2 domain, facilitated by the experimental approaches outlined in this guide, will be crucial for the development of novel and more selective therapeutic strategies targeting the BET family of proteins.
foundational research on BET bromodomain 2 function
An In-depth Technical Guide to the Foundational Functions of BET Bromodomain 2 (BRD2)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 2 (BRD2) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins, which also includes BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial regulators of gene transcription, mechanistically linking histone acetylation to the transcriptional machinery.[2] BRD2 is characterized by two N-terminal tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histones and other proteins, and a C-terminal extra-terminal (ET) domain that mediates protein-protein interactions.[1][2][3] Functioning as a transcriptional co-regulator, BRD2 is implicated in a multitude of cellular processes, including cell cycle control, genome organization, and signal transduction. Its dysregulation is associated with various human diseases, including cancer, inflammatory conditions, and metabolic disorders, making it a significant target for therapeutic development.[4][5][6]
Core Functions of BRD2
Chromatin Binding and Transcriptional Regulation
The primary function of BRD2 is to interpret the epigenetic landscape by binding to acetylated chromatin. The two bromodomains exhibit specificity for certain acetylated lysine marks on histones. For instance, the second bromodomain (BD2) of BRD2 recognizes and binds to histone H4 acetylated at lysines 5 and 12 (H4K5ac and H4K12ac).[3][7][8] This interaction serves to anchor BRD2 and its associated protein complexes to specific genomic loci.
BRD2 functions as a scaffold protein, recruiting a variety of transcriptional regulators to chromatin.[4] It associates with components of the basal transcription machinery, including RNA polymerase II and TATA-box binding protein (TBP)-associated factors (TAFs), as well as chromatin remodeling complexes like SWI/SNF and histone acetyltransferases (HATs) such as CBP/p300.[3][4][9]
A genome-wide screen in HeLa cells revealed that BRD2 depletion affects the transcription of approximately 1,450 genes.[3] While it predominantly acts as a positive regulator of transcription, it can also inhibit the expression of certain genes.[3] Furthermore, BRD2 has been shown to facilitate the passage of RNA polymerase II through acetylated nucleosomes in vitro, suggesting a role in transcriptional elongation.[3]
Genome Organization and Architectural Roles
Recent studies have unveiled a critical role for BRD2 in the three-dimensional organization of the genome. BRD2 promotes the spatial mixing and compartmentalization of active chromatin (euchromatin or A compartments).[10] This function is independent of active transcription but requires the integrity of its bromodomains for recognizing acetylated targets.[10] Interestingly, the activity of BRD2 in genome organization is antagonized by both the Cohesin complex and its fellow BET family member, BRD4, which inhibit BRD2's binding to chromatin.[10] The interplay between BRD2-mediated affinity interactions and Cohesin-driven loop extrusion is thought to be a key mechanism underlying the formation of genomic compartments.[10]
Regulation of Alternative Splicing
Beyond its role in transcription initiation and elongation, BRD2 also influences post-transcriptional processing. Depletion of BRD2 in HeLa cells resulted in changes to the alternative splicing patterns of nearly 290 genes.[3] This suggests a mechanism for coupling promoter-bound transcriptional events with the regulation of splicing, although the precise molecular details of this connection are still under investigation.[3]
Signaling Pathways and Disease Relevance
BRD2 is a central node in several critical signaling pathways, and its dysregulation is a contributing factor to numerous pathologies.
Cell Cycle Control
BRD2 plays a vital role in cell cycle progression. It associates with E2F transcription factors, which are key regulators of G1/S phase transition.[3][4] BRD2 helps recruit transcriptional machinery to E2F-responsive promoters, such as the Cyclin A promoter, thereby activating gene expression and accelerating entry into the S phase.[4][11] Overexpression of BRD2 has been shown to destabilize the cell cycle, and its specific overexpression in B-cells can lead to lymphoma in transgenic mice.[11][12]
Inflammation and the NF-κB Pathway
BET proteins are essential for orchestrating inflammatory gene transcription.[13] BRD2 is required for the production of pro-inflammatory cytokines in macrophages in response to stimuli like lipopolysaccharide (LPS).[14] Studies have implicated BRD2 in the NF-κB signaling pathway, a master regulator of inflammation.[15] For instance, resistance to BET inhibitors in some cancer cells is associated with the constitutive activation of the NF-κB pathway via increased expression of both BRD2 and BRD4.[15] This highlights BRD2's role in maintaining inflammatory states, making it a target for anti-inflammatory therapies.[14][15]
Metabolic Regulation
BRD2 is an important regulator of metabolism and energy balance.[6] In adipocytes, BRD2 is required for TNF-α signaling, which is a key mediator of obesity-induced insulin resistance.[16] Knockdown of BRD2 can attenuate TNF-α-mediated inflammation and maintain insulin sensitivity.[16] Furthermore, BRD2 opposes the function of PPARγ, a master regulator of adipogenesis. Depletion of BRD2 strongly enhances PPARγ-dependent transcription and fat cell differentiation.[6] Mice with reduced BRD2 levels are protected from type 2 diabetes even in a state of severe obesity, effectively uncoupling obesity from its diabetic complications.[6]
Role in Cancer and Drug Resistance
BRD2 is implicated in the pathogenesis of various cancers.[5] It plays a role in sustaining oncogenic activity in certain lymphomas and is overexpressed in melanomas.[15][17] Recently, BRD2 has been identified as a critical mediator of adaptive resistance to pan-BET inhibitors (BETi).[18] In multiple cancer types, cells respond to BETi treatment (which primarily targets BRD4) by upregulating BRD2, which then compensates for the loss of BRD4 to sustain essential transcriptional programs required for survival.[18] In adult T-cell lymphoblastic lymphoma, BRD2 has been shown to induce drug resistance through the activation of the RasGRP1/Ras/ERK signaling pathway.[19]
Quantitative Data on BRD2 Function
The following tables summarize key quantitative data from foundational research on BRD2.
Table 1: Binding Affinities of BRD2 Domains to Ligands
| BRD2 Domain | Ligand | Binding Affinity (Kd / Ki) | Method |
|---|---|---|---|
| BRD2-BD1 | BIC1 | 28 µM (Kd) | Not Specified |
| BRD2-BD2 | THEO | 16.9 ± 1.13 µM | MST |
| BRD2-BD2 | TBR | 33.9 ± 0.42 µM | MST |
| BRD2-BD2 | DOXO | 57.7 ± 1.55 µM | MST |
| BRD2-BD2 | RVX-208 (Apabetalone) | 0.303 µM (Kd for BRD4-BD2) | Not Specified |
| BRD2-BD2 | RVX-297 | 0.18 µM (Kd for BRD4-BD2) | Not Specified |
(Data compiled from multiple sources. Note that affinities for some inhibitors were determined using the highly homologous BRD4-BD2 as a proxy).[20][21]
Table 2: Impact of BRD2 Depletion on Gene Expression in HeLa Cells
| Effect of BRD2 Knockdown | Number of Genes | Percentage of Total Genes |
|---|---|---|
| Decreased Expression | 971 | ~6% |
| Increased Expression | 482 | ~3% |
| Altered Alternative Splicing | 289 | Not Applicable |
(Data from a genome-wide screen using Affymetrix exon arrays).[3]
Table 3: Absolute Quantification of BET Protein Copy Number in Mouse ESCs
| BET Protein | Mean Copy Number per Cell |
|---|---|
| BRD2 | 135,000 |
| BRD3 | 35,000 |
| BRD4 | 60,000 |
(Data obtained by CTCF-calibrated flow cytometry in live cells).[10]
Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for BRD2
This protocol is used to identify the genomic regions where BRD2 is bound.
-
Cross-linking: Treat asynchronously growing cells (e.g., 293T cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[4][22]
-
Cell Lysis and Chromatin Shearing: Wash cells with PBS, then lyse them to isolate nuclei. Resuspend nuclei in a suitable buffer and sonicate the chromatin to shear the DNA into fragments of approximately 200-500 bp.[4]
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G agarose beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific to BRD2 (or a tag like HA if using a tagged protein). As a negative control, use a non-specific IgG antibody.[4]
-
Immune Complex Capture: Add Protein A/G agarose beads to the antibody-chromatin mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of high salt.[4]
-
DNA Purification: Treat the sample with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a column-based kit.[4]
-
Analysis: The purified DNA can be analyzed by qPCR to quantify BRD2 binding at specific gene promoters or by high-throughput sequencing (ChIP-seq) to map binding sites genome-wide.
Co-Immunoprecipitation (Co-IP) for BRD2 Interaction Partners
This protocol is used to identify proteins that form complexes with BRD2 in vivo.
-
Cell Lysis: Harvest cells expressing endogenous or tagged BRD2 and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRD2 antibody (or anti-tag antibody) overnight at 4°C with gentle rotation. Use a control IgG antibody in a parallel sample.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washes: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Analyze the proteins by Western blotting using an antibody against a suspected interaction partner, or by mass spectrometry to identify novel binding partners.[4]
BRD2 (BD2) Inhibitor Screening Assay (AlphaLISA®)
This protocol describes a homogeneous, no-wash assay to screen for inhibitors of the BRD2 bromodomain 2 (BD2) interaction with its acetylated histone substrate.[15][23]
-
Reaction Setup: In a 384-well Optiplate, add the following components in order: assay buffer, the test inhibitor (or DMSO as a control), purified GST-tagged BRD2-BD2 protein, and a biotinylated acetylated histone peptide substrate.[15]
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for protein-substrate binding.
-
Addition of Acceptor Beads: Add Glutathione AlphaLISA® Acceptor beads, which will bind to the GST-tag on the BRD2-BD2 protein. Incubate for 60 minutes at room temperature in the dark.
-
Addition of Donor Beads: Add Streptavidin-conjugated Donor beads, which will bind to the biotin tag on the histone peptide. Incubate for 30 minutes at room temperature in the dark.[15]
-
Signal Reading: Read the plate on an AlphaScreen®-capable microplate reader. If BRD2-BD2 binds to the histone substrate, the Donor and Acceptor beads are brought into close proximity, generating a chemiluminescent signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the signal.
Conclusion
BRD2 is a multifaceted epigenetic regulator with foundational roles in transcription, chromatin architecture, and the control of key cellular signaling pathways. Its function extends from direct modulation of gene expression and splicing to the large-scale organization of the genome. The deep involvement of BRD2 in the cell cycle, inflammation, and metabolic control underscores its importance in human health and disease. As a critical node in oncogenic pathways and a mediator of drug resistance, BRD2 continues to be a high-priority target for the development of novel therapeutics aimed at reprogramming the aberrant epigenetic states that drive disease.
References
- 1. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative structure-function analysis of bromodomain and extraterminal motif (BET) proteins in a gene-complementation system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Identification of Transcription Complexes that Contain the Double Bromodomain Protein Brd2 and Chromatin Remodeling Machines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD2 - Wikipedia [en.wikipedia.org]
- 6. Brd2 gene disruption causes ‘metabolically healthy’ obesity: Epigenetic and chromatin-based mechanisms that uncouple obesity from Type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. researchgate.net [researchgate.net]
- 9. The C-terminal domain of Brd2 is important for chromatin interaction and regulation of transcription and alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRD2 Compartmentalizes the Accessible Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD2 bromodomain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. The Chromatin Targeting Protein Brd2 is Required for Neural Tube Closure and Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases [mdpi.com]
- 17. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. BRD2 induces drug resistance through activation of the RasGRP1/Ras/ERK signaling pathway in adult T‐cell lymphoblastic lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 23. westbioscience.com [westbioscience.com]
A Technical Guide to the Preliminary Investigation of BET BD2-Selective Inhibitors in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary investigation of selective inhibitors targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins in various cell lines. While a specific compound designated "BET BD2-IN-1" is not prominently described in the reviewed literature, this document consolidates findings on potent and selective BET BD2 inhibitors, serving as a comprehensive resource for understanding their cellular effects and the methodologies used for their evaluation.
Introduction to BET Proteins and Bromodomain Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2][3] These proteins contain two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[1][4] This interaction is critical for the recruitment of transcriptional machinery and the expression of genes involved in cell proliferation, differentiation, and inflammation.[5]
First-generation BET inhibitors are pan-BET inhibitors, targeting both BD1 and BD2 with similar affinity.[6][7][8] While showing promise in preclinical cancer models, their clinical utility has been hampered by dose-limiting toxicities, potentially due to their broad activity.[2][9] This has spurred the development of selective inhibitors targeting either BD1 or BD2 to potentially achieve a better therapeutic window.[1][9] Emerging evidence suggests that BD1 and BD2 have distinct, non-redundant functions.[4][7][9]
The Differential Roles of BD1 and BD2
Recent studies have elucidated the distinct functional contributions of the two bromodomains:
-
BD1 (The "Maintainer"): This domain appears to be primarily responsible for the steady-state binding of BET proteins to chromatin, thereby maintaining pre-existing transcriptional programs.[6][7][10] Inhibition of BD1 has been shown to phenocopy the effects of pan-BET inhibitors in cancer models, leading to cell cycle arrest and apoptosis.[6]
-
BD2 (The "Inducer"): In contrast, BD2 seems to be more critical for the de novo recruitment of BET proteins to chromatin in response to stimuli, such as inflammatory signals, to facilitate the induction of gene expression.[6][7] Selective BD2 inhibitors have shown predominant efficacy in models of inflammation and autoimmune disease.[3][6] However, BD2 inhibition has also been implicated in modulating MYC protein levels and has shown cytotoxic effects in certain pediatric cancer cell lines.[4]
Quantitative Analysis of BET BD2-Selective Inhibitor Activity
The following tables summarize representative quantitative data for selective BET BD2 inhibitors from the literature. It is important to note that the specific activities can vary significantly depending on the cell line and the specific chemical scaffold of the inhibitor.
Table 1: Representative IC50 Values of BET Bromodomain Inhibitors in Cellular Assays
| Cell Line | Inhibitor Type | Assay | IC50 (nM) | Reference |
| MOLM-13 (AML) | Pan-BET (I-BET151) | Cell Viability (72h) | ~100 | [6] |
| MOLM-13 (AML) | BD1-selective (iBET-BD1) | Cell Viability (72h) | ~100 | [6] |
| MOLM-13 (AML) | BD2-selective (iBET-BD2) | Cell Viability (72h) | >10,000 | [6] |
| MDA-MB-453 (Breast Cancer) | Pan-BET (I-BET151) | Cell Viability (72h) | ~200 | [6] |
| MDA-MB-453 (Breast Cancer) | BD1-selective (iBET-BD1) | Cell Viability (72h) | ~200 | [6] |
| MDA-MB-453 (Breast Cancer) | BD2-selective (iBET-BD2) | Cell Viability (72h) | >10,000 | [6] |
| Various Leukemia Lines | Pan-BET (OTX015) | Cell Proliferation | 92-112 | [11] |
Note: AML stands for Acute Myeloid Leukemia.
Table 2: Binding Affinity of Selective Inhibitors to BET Bromodomains
| Compound | Target | Assay | Kd (nM) | Selectivity (BD1/BD2) |
| ABBV-744 | BD2 | ITC | 1.7 (BRD4 BD2) | >300-fold |
| GSK046 (iBET-BD2) | BD2 | TR-FRET | - | High |
| GSK778 (iBET-BD1) | BD1 | TR-FRET | - | High |
Note: Kd represents the dissociation constant, a measure of binding affinity. ITC stands for Isothermal Titration Calorimetry, and TR-FRET for Time-Resolved Fluorescence Resonance Energy Transfer.
Experimental Protocols for Cellular Characterization
This section details common experimental methodologies for the preliminary investigation of BET BD2-selective inhibitors in cell lines.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic or cytostatic effects of the inhibitor.
-
Principle: To quantify the number of viable cells in a population after treatment with the compound.
-
Methodology (MTT Assay):
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the BET BD2-selective inhibitor for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
-
Apoptosis Assays
These assays determine if the inhibitor induces programmed cell death.
-
Principle: To detect markers of apoptosis, such as the externalization of phosphatidylserine (PS) and DNA fragmentation.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with the BET BD2-selective inhibitor at various concentrations for a defined period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This analysis reveals if the inhibitor causes cell cycle arrest at specific phases.
-
Principle: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Methodology (Propidium Iodide Staining and Flow Cytometry):
-
Treat cells with the inhibitor for the desired time.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and treat them with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of individual cells by flow cytometry.
-
The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Western Blotting for Target Engagement and Downstream Effects
This technique is used to assess the levels of specific proteins.
-
Principle: To separate proteins by size using gel electrophoresis, transfer them to a membrane, and detect specific proteins using antibodies.
-
Methodology:
-
Treat cells with the inhibitor and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., c-MYC, BRD4, cleaved PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of BET BD2-selective inhibitors.
Caption: Mechanism of Action of BET Bromodomain Inhibitors.
Caption: General Experimental Workflow for Cellular Characterization.
Conclusion and Future Directions
The preliminary investigation of BET BD2-selective inhibitors in cell lines reveals a distinct biological role for the second bromodomain, particularly in the context of stimulus-induced gene expression. While BD1-selective inhibition appears more effective in directly impacting cancer cell proliferation in many models, BD2-selective inhibitors demonstrate significant immunomodulatory effects and potential in specific cancer types. The methodologies outlined in this guide provide a robust framework for the initial cellular characterization of novel BD2-selective compounds. Future research should focus on elucidating the full spectrum of BD2-dependent transcriptional programs in various cellular contexts and exploring the therapeutic potential of BD2-selective inhibitors, both as monotherapies and in combination with other agents.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET inhibitor - Wikipedia [en.wikipedia.org]
- 9. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. oncotarget.com [oncotarget.com]
Unveiling the Epigenetic Landscape of BET BD2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This interaction is fundamental to the regulation of gene transcription.[3] For years, pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of BET proteins, have been a focal point of cancer research.[4][5] However, their clinical utility has been hampered by dose-limiting toxicities.[6][7] This has spurred the development of selective inhibitors targeting individual bromodomains, revealing distinct biological functions for BD1 and BD2 and opening new therapeutic avenues.[8]
This technical guide provides an in-depth exploration of the epigenetic targets of BET BD2 inhibition, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Differential Roles of BET Bromodomains: BD1 vs. BD2
Emerging evidence highlights a functional dichotomy between the two tandem bromodomains of BET proteins. While both recognize acetylated lysines, they exhibit preferences for different chromatin contexts and play distinct roles in gene regulation.[1]
-
BD1 (The Maintainer): The first bromodomain is primarily required for maintaining steady-state gene expression.[1][9] It plays a crucial role in tethering BET proteins to chromatin to sustain pre-existing transcriptional programs, particularly those driving oncogenic expression.[1][4] Consequently, BD1-selective inhibitors often mimic the effects of pan-BET inhibitors in cancer models.[1][9]
-
BD2 (The Inducer): The second bromodomain is more critical for the rapid induction of gene expression in response to stimuli, such as inflammatory signals.[1][9] While not essential for maintaining baseline transcription, BD2 facilitates the recruitment of BET proteins to chromatin to activate inducible gene programs.[1] This makes BD2 a compelling target for inflammatory and autoimmune diseases.[1][9]
Quantitative Effects of Selective BET BD2 Inhibition
The development of potent and selective BD2 inhibitors, such as GSK046 (iBET-BD2) and ABBV-744, has enabled a more precise dissection of its epigenetic functions.[6][10] Below is a summary of the quantitative effects observed upon selective BD2 inhibition.
| Inhibitor | Cell/Model System | Key Findings | Quantitative Data Highlights | Reference |
| iBET-BD2 (GSK046) | K562 cells (human immortalised myelogenous leukemia cell line) | Inhibited the induction of IFN-γ responsive transcripts, including components of the MHC-I antigen presentation pathway. | No significant alteration of baseline gene expression. | [1] |
| Human BJ fibroblasts | Attenuated radiation-induced expression of profibrotic markers (COL1A1, ACTA2) and DGKA without cytotoxicity. | Did not reduce cell proliferation or cell cycle progression, unlike pan-BET and BD1-selective inhibitors. Did not alter H3K27ac levels at the DGKA enhancer or BRD4 occupancy at profibrotic gene regulatory regions. | [6] | |
| ABBV-744 | Prostate cancer cell lines and xenografts | Potent antiproliferative activity, particularly in androgen receptor (AR)-expressing cells. Displaced BRD4 from AR-containing super-enhancers and inhibited AR-dependent transcription with less global transcriptional impact compared to a pan-BET inhibitor. | IC50 in the low nanomolar range in sensitive cell lines. Significantly suppressed tumor growth in vivo at a dose of 4.7 mg/kg with minimal toxicity. | [10][11] |
Key Experimental Protocols
The identification and validation of epigenetic targets of BET BD2 inhibition rely on a suite of sophisticated molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Purpose: To identify the genome-wide binding sites of a specific protein (e.g., BRD4) or the locations of a specific histone modification (e.g., H3K27ac).
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the target protein (e.g., anti-BRD4) or histone modification is used to pull down the protein-DNA complexes.
-
Cross-link Reversal and DNA Purification: The cross-links are reversed, and the associated DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to a reference genome to identify regions of enrichment, known as peaks, which represent the binding sites of the target protein or the location of the histone modification.
RNA-Sequencing (RNA-seq)
Purpose: To perform a global analysis of the transcriptome to determine the effect of BET BD2 inhibition on gene expression.
Methodology:
-
RNA Isolation: Total RNA is extracted from cells treated with a BET BD2 inhibitor or a vehicle control.
-
Library Preparation: The RNA is converted to cDNA, and sequencing adapters are ligated to the fragments. Different protocols exist for enriching for messenger RNA (mRNA) or capturing all RNA species.
-
High-Throughput Sequencing: The prepared library is sequenced to generate millions of short reads.
-
Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. The number of reads mapping to each gene is counted and normalized. Differential gene expression analysis is then performed to identify genes that are significantly up- or down-regulated upon treatment with the inhibitor.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Purpose: To quantify the binding affinity of an inhibitor to a specific bromodomain.
Methodology:
-
Reagents: A purified, recombinant bromodomain protein (e.g., BRD4-BD2) tagged with a donor fluorophore (e.g., terbium) and a biotinylated histone peptide ligand recognized by the bromodomain, which is in complex with a streptavidin-conjugated acceptor fluorophore (e.g., d2).
-
Assay Principle: When the bromodomain binds to the histone peptide, the donor and acceptor fluorophores are brought into close proximity, allowing for fluorescence resonance energy transfer (FRET) upon excitation of the donor.
-
Inhibition Measurement: A test compound (inhibitor) is added to the reaction. If the compound binds to the bromodomain, it will displace the histone peptide, disrupting FRET.
-
Detection: The TR-FRET signal is measured. A decrease in the FRET signal is proportional to the inhibitory activity of the compound, from which binding affinity (e.g., IC50) can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the study of BET BD2 inhibition.
Caption: Differential roles of BET bromodomains BD1 and BD2 in gene expression.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of BET Bromodomain Selective Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles underlying the selective inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are critical epigenetic "readers" that play a central role in gene transcription, and their dysregulation is implicated in a host of diseases, most notably cancer and inflammation. Consequently, they have emerged as highly attractive targets for therapeutic intervention. This document details the mechanism of action, the rationale for selective inhibition, key experimental protocols for inhibitor characterization, and quantitative data for prominent inhibitors.
The BET Protein Family: Structure and Function
The mammalian BET family comprises four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] These proteins are characterized by a conserved domain architecture consisting of two tandem N-terminal bromodomains (BD1 and BD2), an extraterminal (ET) domain, and a C-terminal domain.[4]
-
Bromodomains (BD1 and BD2): These are ~110 amino acid modules that function as "readers" of epigenetic marks.[2] Specifically, they recognize and bind to acetylated lysine (Kac) residues on histone tails and other non-histone proteins.[5][6] This interaction tethers BET proteins to active chromatin regions, facilitating the recruitment of transcriptional machinery to drive gene expression.[7][8]
-
Extraterminal (ET) Domain: This domain mediates protein-protein interactions, recruiting various transcriptional regulators and chromatin-modifying complexes.
Structurally, each bromodomain forms a conserved left-handed four-helix bundle (αZ, αA, αB, αC) that creates a hydrophobic pocket for acetyl-lysine binding.[4][5] By binding to these acetylated marks, BET proteins, particularly the well-studied BRD4, play a pivotal role in regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation, including the potent oncogene MYC.[1][9][10]
Core Principle: Mechanism of BET Inhibition
The fundamental principle of BET inhibition lies in the competitive displacement of BET proteins from chromatin. Small-molecule BET inhibitors are designed to mimic the structure of acetylated lysine, allowing them to bind with high affinity within the hydrophobic Kac-binding pocket of the bromodomains.[1]
This competitive binding action prevents the BET proteins from docking onto acetylated histones.[1] The downstream consequences of this displacement are profound:
-
Transcriptional Repression: By displacing BET proteins, particularly BRD4, from gene promoters and super-enhancers, the inhibitors disrupt the transcriptional programs essential for tumor cell growth and survival.[1] This leads to the rapid downregulation of key target genes like MYC, which is a critical driver in many cancers.[1]
-
Anti-inflammatory Effects: BET inhibitors effectively suppress the expression of pro-inflammatory genes, such as cytokines and chemokines, by preventing the recruitment of BET proteins to their regulatory elements in response to inflammatory stimuli.[7]
-
Induction of Cell Cycle Arrest and Apoptosis: In cancer cells, the suppression of critical survival genes like MYC and BCL2 leads to cell cycle arrest and programmed cell death (apoptosis).[1][11]
The Rationale for Selective Inhibition: BD1 vs. BD2
While structurally similar, the two bromodomains, BD1 and BD2, are not functionally redundant. Emerging evidence suggests they have distinct, and sometimes opposing, roles in gene regulation and disease pathology.[12][13]
-
BD1 Function: Primarily associated with the regulation of genes involved in cell proliferation and cancer.[14][15] Selective inhibition of BD1 appears sufficient to replicate the anti-cancer effects seen with pan-BET inhibitors.[14][15]
-
BD2 Function: More closely linked to the regulation of inflammatory and immune response genes.[16]
This functional divergence presents a compelling therapeutic rationale. Pan-BET inhibitors, which target both BD1 and BD2 with similar affinity, have shown promise but have been hampered by on-target toxicities in clinical trials.[14][17] It is hypothesized that selectively targeting one bromodomain over the other could achieve the desired therapeutic effect while mitigating the side effects associated with inhibiting the other domain.[14] For example, a BD1-selective inhibitor could provide potent anti-cancer activity with a reduced inflammatory-related toxicity profile.[14]
Data Presentation: Quantitative Inhibitor Profiles
The development of BET inhibitors has yielded a range of compounds with varying degrees of selectivity. The tables below summarize the binding affinities and cellular potencies of representative pan- and domain-selective inhibitors.
Table 1: Binding Affinity of Pan-BET Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Reference |
|---|---|---|---|---|
| (+)-JQ1 | BRD4 (BD1) | - | ~50 | [18] |
| BRD4 (BD2) | - | ~90 | [17] | |
| I-BET762 | BRD2/3/4 | Cell-free | ~35 | [16][19] |
| OTX015 | BRD2/3/4 | Cell-free | 10-19 | [19] |
| CPI-0610 | BRD4 (BD1) | TR-FRET | 39 |[19] |
Table 2: Binding Affinity of Representative BD1-Selective Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Selectivity (BD2/BD1) | Reference |
|---|---|---|---|---|---|
| LT052 | BRD4 (BD1) | AlphaScreen | 88 | 138-fold | [17][20] |
| BRD4 (BD2) | AlphaScreen | 12,000 | [17] | ||
| GSK778 (iBET-BD1) | BRD4 (BD1) | TR-FRET | 41 | >100-fold | [19] |
| CDD-787 | BRDT (BD1) | AlphaScreen | 2.1 | ~5,000-fold |[20] |
Table 3: Binding Affinity of Representative BD2-Selective Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Selectivity (BD1/BD2) | Reference |
|---|---|---|---|---|---|
| ABBV-744 | BRD4 (BD2) | - | - | Several hundred-fold | [16] |
| RVX-208 | BRD4 (BD2) | Cell-free | 510 | ~170-fold | [19] |
| SJ018 | BRD2 (BD2) | BROMOscan | 14 | ~67-fold |[21] |
Table 4: Cellular Anti-Proliferative Activity of BET Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| (+)-JQ1 | MM1.S (Multiple Myeloma) | Growth Inhibition | ~100-200 | [22] |
| MT1 (Bivalent) | MV4;11 (AML) | Growth Inhibition | <1 | [23][24] |
| NC-III-53-1 | MM1.S (Multiple Myeloma) | Growth Inhibition | 8.5 | [25] |
| ABBV-744 (BD2-sel) | Various AML & Prostate | Proliferation | Low nanomolar |[16] |
Experimental Protocols for Inhibitor Characterization
The characterization of BET inhibitors relies on a suite of robust biochemical and cellular assays to determine potency, selectivity, and functional effects.
This bead-based proximity assay is widely used for high-throughput screening and measuring the disruption of protein-protein interactions.[26]
-
Principle: Donor and acceptor beads are brought into close proximity through the binding of a biotinylated acetylated histone peptide (bound to streptavidin-coated donor beads) to a GST-tagged BET bromodomain protein (bound to anti-GST acceptor beads).[27] Laser excitation of the donor bead generates singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor disrupts the BET-peptide interaction, separating the beads and causing a loss of signal.[26]
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.[28]
-
Recombinant His- or GST-tagged BET bromodomain protein (e.g., BRD4-BD1) is diluted to a final concentration of ~20-50 nM.
-
Biotinylated histone H4 peptide (acetylated at multiple lysine residues) is diluted to a final concentration of ~20-50 nM.[28]
-
-
Compound Incubation:
-
In a 384-well microplate, add 5 µL of BET protein to each well.
-
Add serial dilutions of the test inhibitor (typically in DMSO, final concentration <1%) and incubate for 15-30 minutes at room temperature.
-
-
Substrate Addition:
-
Add 5 µL of the biotinylated histone peptide to initiate the binding reaction. Incubate for 30-60 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a mixture of streptavidin-coated donor beads and anti-GST (or anti-His) acceptor beads in assay buffer.
-
Add 10 µL of the bead mixture to each well under subdued light.
-
Incubate the plate in the dark for 60-90 minutes at room temperature to allow bead binding.
-
-
Detection:
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Calculate IC50 values by plotting the signal decrease against the inhibitor concentration using non-linear regression.[28]
-
-
TR-FRET is another proximity-based assay that is highly suitable for HTS and affinity measurements.[29]
-
Principle: A terbium (Tb)-labeled antibody (donor) binds to a GST-tagged BET protein, and a fluorescently-labeled acetylated peptide (acceptor) binds to the bromodomain's active site. When in proximity, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A competitive inhibitor displaces the fluorescent peptide, disrupting FRET. The use of a long-lifetime terbium donor allows for a time-delayed reading, which minimizes background fluorescence.[30]
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Plate Setup (384-well):
-
Protein and Ligand Addition:
-
Thaw recombinant GST-tagged BET protein on ice. Dilute to the desired final concentration (e.g., 5-20 nM) in assay buffer.
-
Add 5 µL of the diluted BET protein to each well.
-
Dilute the biotinylated acetylated ligand (e.g., BET Bromodomain Ligand) in assay buffer. Add 5 µL to each well.
-
-
Incubation and Reading:
-
Incubate the plate for 120 minutes at room temperature, protected from light.[32]
-
Read the plate using a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[32]
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine IC50 values from dose-response curves.
-
-
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the functional potency of an inhibitor.
-
Principle: Metabolically active, viable cells reduce a reagent (resazurin) into a fluorescent product (resorufin). The amount of fluorescence is directly proportional to the number of living cells.
-
Detailed Protocol:
-
Cell Plating:
-
Seed a cancer cell line known to be dependent on BET activity (e.g., MV4;11 AML cells, MM1.S myeloma cells) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow cells to adhere and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the BET inhibitor in culture medium.
-
Add the diluted compounds to the cells and incubate for 72 hours.[25]
-
-
Viability Measurement:
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Detection:
-
Measure fluorescence with a plate reader (560 nm excitation / 590 nm emission).
-
Normalize the data to vehicle-treated controls and calculate IC50 values using a dose-response curve.
-
-
References
- 1. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. BET Proteins and Nrf2: Studying their Interplay May Offer New Therapeutic Opportunities - Advanced Science News [advancedsciencenews.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 9. BET inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successes and challenges in the development of BD1-selective BET inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. pnas.org [pnas.org]
- 21. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Predicting response to BET inhibitors using computational modeling: A BEAT AML project study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and characterization of bivalent BET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. resources.amsbio.com [resources.amsbio.com]
- 32. bpsbioscience.com [bpsbioscience.com]
Initial Screening of BET BD2-IN-1 for Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening and therapeutic potential of BET BD2-IN-1, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that regulate gene transcription by binding to acetylated lysine residues on histones.[1][2] The development of inhibitors that selectively target either the first (BD1) or second (BD2) bromodomain has revealed distinct functional roles for these domains, paving the way for more targeted therapeutic strategies.[3][4][5] This document summarizes the mechanism of action, binding affinity, in vitro and in vivo activities, and relevant experimental protocols for the evaluation of this compound and other selective BD2 inhibitors.
Mechanism of Action: The Differential Roles of BET Bromodomains
BET proteins possess two tandem N-terminal bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins to facilitate transcriptional activation.[6][7] While pan-BET inhibitors target both bromodomains, selective inhibitors have elucidated the non-redundant functions of BD1 and BD2.
BD1 is primarily responsible for anchoring BET proteins to chromatin, thereby maintaining steady-state gene expression.[3][8] Consequently, BD1-selective inhibitors have shown significant efficacy in cancer models by disrupting established oncogenic transcriptional programs, phenocopying the effects of pan-BET inhibitors in these contexts.[3][4][5]
BD2 , in contrast, is more critical for the rapid induction of gene expression in response to stimuli, such as inflammatory signals.[3][4] It plays a key role in the recruitment of transcriptional machinery to facilitate the expression of inflammatory and immune response genes.[3][5] Therefore, selective BD2 inhibitors like this compound are being explored for their therapeutic potential in inflammatory and autoimmune diseases, with a potentially more favorable side-effect profile compared to pan-BET inhibitors.[1][3][4]
The proposed mechanism involves this compound binding to the acetyl-lysine binding pocket of the BD2 domain, preventing its interaction with acetylated histones and transcription factors. This leads to the suppression of pro-inflammatory gene expression. Specifically, this compound has been shown to inhibit the differentiation of Th17 cells by downregulating the activation of key signaling pathways like STAT3 and NF-κB.[9]
Quantitative Data Summary
The following tables summarize the binding affinities and cellular activities of representative selective BET BD2 inhibitors.
Table 1: Binding Affinity and Selectivity of BET BD2 Inhibitors
| Compound | Target | Assay | IC50 / Kd | Selectivity (BD1 vs. BD2) | Reference |
| This compound (compound 45) | BET BD2 | - | IC50 = 1.6 nM | High (not quantified) | [9] |
| iBET-BD2 (GSK046) | BRD4 BD2 | SPR | - | >300-fold | [3] |
| ABBV-744 | BRD4 BD2 | TR-FRET | Kd = 1.6 nM | >300-fold | [10] |
| SJ432 | BRD2 BD2 | TR-FRET | Kd = 6 nM | >80-fold | [11] |
| SJ432 | BRD4 BD2 | TR-FRET | Kd = 2 nM | >80-fold | [11] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Treatment | Effect | Concentration | Reference |
| Th17 cells | This compound | Inhibition of differentiation | 500 nM | [9] |
| Intact cells | This compound | Stabilization of BRD4 BD2 | 4 nM | [9] |
Table 3: In Vivo Activity of this compound
| Animal Model | Treatment | Outcome | Dosage | Reference |
| Imiquimod-induced psoriasis mouse model | This compound | Ameliorated pathological changes, reduced p-STAT3 and p-NF-κB expression | 20 mg/kg (i.v.), once daily for 7 days | [9] |
| Dextran sulfate sodium (DSS)-induced IBD mouse model | This compound | Significantly decreased Disease Activity Index (DAI) score | 20 mg/kg (i.v.), once daily for 7 days | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of initial screening results.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is commonly used to determine the binding affinity of inhibitors to bromodomains.
Principle: TR-FRET measures the proximity-based energy transfer between a donor fluorophore (e.g., Europium cryptate-labeled streptavidin) and an acceptor fluorophore (e.g., XL665-labeled biotinylated histone peptide). A GST-tagged BET bromodomain protein is bound by a terbium-labeled anti-GST antibody (donor), and a biotinylated histone H4 peptide acetylated at specific lysine residues binds to the bromodomain. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer and emission from the acceptor. A test compound that displaces the histone peptide will disrupt this energy transfer.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Add recombinant BET bromodomain protein (e.g., BRD4-BD2), biotinylated acetylated histone peptide, and the test compound (this compound) at various concentrations to a microplate.
-
Incubate at room temperature for a specified time (e.g., 30 minutes).
-
Add the donor (e.g., Europium-labeled anti-tag antibody) and acceptor (e.g., streptavidin-d2) reagents.
-
Incubate for a further period (e.g., 60 minutes) in the dark.
-
Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of acceptor to donor emission and plot against the compound concentration to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics of binding (association and dissociation rates) between an inhibitor and its target protein.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. A ligand (e.g., BET bromodomain protein) is immobilized on the chip surface. The analyte (test compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the mass change on the surface.
Protocol:
-
Immobilize the recombinant BET bromodomain protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to measure association.
-
After the injection, flow running buffer over the surface to measure dissociation.
-
Regenerate the sensor surface between different compound injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Th17 Cell Differentiation Assay
This assay evaluates the effect of the inhibitor on the differentiation of naive T cells into Th17 cells.
Protocol:
-
Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Culture the naive T cells in appropriate media supplemented with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling.
-
Add a cocktail of cytokines to induce Th17 differentiation (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).
-
Treat the cells with different concentrations of this compound or vehicle control.
-
Culture the cells for 3-5 days.
-
Re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours.
-
Perform intracellular staining for the signature Th17 cytokine, IL-17A, and analyze the percentage of IL-17A-producing cells by flow cytometry.
Conclusion and Future Directions
The initial screening of this compound and other selective BD2 inhibitors demonstrates a promising therapeutic potential, particularly in the context of inflammatory and autoimmune diseases. The ability to selectively target the BD2 domain allows for the modulation of inducible gene expression programs while leaving steady-state transcription largely unaffected, which may translate to improved safety and tolerability in a clinical setting.
Future research should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling of this compound.
-
In-depth investigation of the downstream signaling pathways affected by BD2 inhibition in various disease models.
-
Evaluation of the long-term efficacy and safety of this compound in preclinical models of chronic inflammatory diseases.
-
Exploration of potential combination therapies to enhance therapeutic efficacy.
This technical guide provides a foundational understanding of the initial therapeutic screening of this compound, offering valuable insights for researchers and drug development professionals in the field of epigenetic modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using BET BD2-IN-1 in In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in the regulation of gene transcription. These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions.
BD2-IN-1 is a potent and highly selective small molecule inhibitor of the second bromodomain (BD2) of the BET family of proteins. Its selectivity for BD2 over BD1 suggests a potential for more targeted therapeutic intervention with a potentially distinct and improved safety profile compared to pan-BET inhibitors. These application notes provide detailed protocols for utilizing BD2-IN-1 in various in-vitro assays to characterize its biochemical and cellular activity.
Data Presentation
The following table summarizes the inhibitory activity of BD2-IN-1 and other relevant BET inhibitors. This data is essential for designing experiments and interpreting results.
| Compound Name | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| BD2-IN-1 | BET BD2 | Biochemical | 1.6 | Selective for BD2 | **** |
| ABBV-744 | BRD2 BD1 | TR-FRET | 2449 | BD2 Selective | |
| BRD2 BD2 | TR-FRET | 8 | |||
| BRD3 BD1 | TR-FRET | 7501 | |||
| BRD3 BD2 | TR-FRET | 13 | |||
| BRD4 BD1 | TR-FRET | 2006 | |||
| BRD4 BD2 | TR-FRET | 4 | |||
| BRDT BD1 | TR-FRET | 1835 | |||
| BRDT BD2 | TR-FRET | 19 | |||
| GSK046 (iBET-BD2) | BRD2 BD2 | Biochemical | 264 | BD2 Selective | |
| BRD3 BD2 | Biochemical | 98 | |||
| BRD4 BD2 | Biochemical | 49 | |||
| BRDT BD2 | Biochemical | 214 | |||
| GSK778 (iBET-BD1) | BRD2 BD1 | Biochemical | 75 | BD1 Selective | |
| BRD3 BD1 | Biochemical | 41 | |||
| BRD4 BD1 | Biochemical | 41 | |||
| BRDT BD1 | Biochemical | 143 |
Signaling Pathway
BET proteins, through their bromodomains, play a critical role as transcriptional co-activators. The second bromodomain (BD2) has been shown to be particularly important for the induction of inflammatory gene expression. Inhibition of BD2 with compounds like BD2-IN-1 can modulate downstream signaling pathways such as NF-κB and STAT3, which are key drivers of inflammation.
Experimental Workflow
A general workflow for testing the in-vitro activity of BD2-IN-1 is depicted below. This workflow starts with biochemical assays to determine direct binding and inhibitory activity, followed by cellular assays to assess target engagement and downstream functional effects.
Experimental Protocols
Biochemical Assays
These assays are designed to measure the direct interaction of BD2-IN-1 with BET bromodomains and determine its inhibitory potency.
This assay measures the inhibition of the interaction between a GST-tagged BET bromodomain (e.g., BRD4-BD2) and a biotinylated histone peptide.
Materials:
-
GST-tagged BRD4 (BD2) protein
-
Biotinylated Histone H4 peptide (acetylated)
-
BD2-IN-1 compound
-
AlphaLISA GSH Acceptor beads
-
AlphaLISA Streptavidin Donor beads
-
AlphaLISA Assay Buffer
-
384-well white OptiPlate
Procedure:
-
Compound Preparation: Prepare a serial dilution of BD2-IN-1 in DMSO, and then dilute in AlphaLISA Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Mixture: In a 384-well plate, add the following components in order:
-
5 µL of diluted BD2-IN-1 or vehicle (DMSO in assay buffer).
-
5 µL of a mixture containing GST-tagged BRD4-BD2 and biotinylated histone H4 peptide in assay buffer. (Final concentrations to be optimized, typically in the low nM range).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Bead Addition:
-
Add 5 µL of AlphaLISA GSH Acceptor beads diluted in AlphaLISA Assay Buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of AlphaLISA Streptavidin Donor beads diluted in AlphaLISA Assay Buffer.
-
-
Final Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
This assay measures the binding of a fluorescently labeled ligand to a terbium-labeled BET bromodomain.
Materials:
-
Terbium-labeled anti-His antibody
-
His-tagged BRD4 (BD2) protein
-
Biotinylated fluorescent tracer (e.g., biotinylated JQ1)
-
Streptavidin-d2
-
BD2-IN-1 compound
-
TR-FRET Assay Buffer
-
384-well low-volume black plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of BD2-IN-1 in DMSO, and then dilute in TR-FRET Assay Buffer.
-
Reaction Mixture: Add the following to a 384-well plate:
-
5 µL of diluted BD2-IN-1 or vehicle.
-
5 µL of a mixture of His-tagged BRD4-BD2 and Terbium-labeled anti-His antibody.
-
5 µL of a mixture of biotinylated fluorescent tracer and Streptavidin-d2.
-
-
Incubation: Incubate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (d2).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the IC50 value.
Cellular Assays
These assays assess the activity of BD2-IN-1 in a cellular context, providing insights into its cell permeability, target engagement, and effects on downstream signaling.
This assay measures the engagement of BD2-IN-1 with its target BET protein inside living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-BRD4-BD2 fusion vector
-
NanoBRET™ tracer
-
NanoBRET™ Nano-Glo® Substrate
-
BD2-IN-1 compound
-
Opti-MEM I Reduced Serum Medium
-
96-well white cell culture plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-BRD4-BD2 fusion vector and seed them into a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of BD2-IN-1 in Opti-MEM. Add the compound dilutions to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to all wells at a final concentration determined by a pre-run titration experiment.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.
-
Data Analysis: Calculate the NanoBRET™ ratio and determine the cellular EC50 value.
This protocol is for assessing the effect of BD2-IN-1 on the phosphorylation of key signaling proteins like STAT3 and NF-κB p65.
Materials:
-
Relevant cell line (e.g., THP-1 monocytes or a specific cancer cell line)
-
BD2-IN-1 compound
-
Stimulant (e.g., LPS or a cytokine like IL-6)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of BD2-IN-1 for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS) for a predetermined time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This assay measures the effect of BD2-IN-1 on the production and release of inflammatory cytokines from immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
BD2-IN-1 compound
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
RPMI-1640 medium with 10% FBS
-
ELISA kits for specific cytokines (e.g., IL-6, TNF-α)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with a serial dilution of BD2-IN-1 for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the BD2-IN-1 concentration to determine the IC50 for cytokine release inhibition.
Conclusion
BD2-IN-1 is a valuable research tool for investigating the specific roles of the BET BD2 domain in various biological processes. The protocols outlined in these application notes provide a comprehensive framework for characterizing the biochemical and cellular activities of this selective inhibitor. The data generated from these assays will contribute to a deeper understanding of the therapeutic potential of targeting the BD2 domain of BET proteins in diseases such as cancer and inflammatory disorders.
Application Notes: Selective BET BD2 Inhibitors in Immunology Research
The Bromodomain and Extra-Terminal domain (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription.[1][2] These proteins play a vital role in coordinating transcription programs essential for normal development, oncogenic gene expression, and the physiological response to infection and injury.[1][3] Each BET protein contains two tandem N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby tethering transcriptional machinery to chromatin.[1][4][5]
While structurally similar, the two bromodomains have distinct functional roles.[6] Emerging research indicates that BD1 is primarily required for maintaining steady-state gene expression and is critical for chromatin binding.[1][7][8] Consequently, selective BD1 inhibitors often replicate the effects of pan-BET inhibitors in cancer models, such as inducing cell cycle arrest and apoptosis.[1][6] In contrast, the BD2 domain appears to be more critical for the rapid induction of gene expression in response to stimuli, such as inflammatory signals.[1][7][8] This functional divergence has positioned selective BD2 inhibitors as highly promising therapeutic agents for immuno-inflammatory diseases, potentially offering a wider therapeutic window and fewer side effects compared to pan-BET inhibitors that target both domains.[9][10]
Key Applications in Immunology:
-
Modulation of Inflammation: BET proteins, particularly BRD4, are essential for the transcription of pro-inflammatory genes.[4][11] In response to inflammatory stimuli like lipopolysaccharide (LPS), BET proteins are recruited to the promoters and enhancers of genes encoding cytokines and chemokines.[4] Studies have shown that the BD2 domain is necessary for this rapid recruitment and transcriptional activation.[1] Selective BD2 inhibitors have demonstrated potent anti-inflammatory effects by preventing the expression of key cytokines such as IL-6, TNF-α, and various chemokines in immune cells like macrophages.[4][11][12] This makes them valuable tools for studying and potentially treating conditions driven by acute or chronic inflammation.
-
Autoimmune Diseases: The ability of BD2 inhibitors to suppress inflammatory responses has been tested in several preclinical models of autoimmune disease.[7] For instance, BET inhibitors have shown therapeutic effects in mouse models of rheumatoid arthritis, multiple sclerosis (experimental autoimmune encephalomyelitis), psoriasis, and inflammatory bowel disease (IBD).[4][11][12][13] By inhibiting the function of key immune cells, such as Th1 and Th17 cells, and reducing the production of pathogenic cytokines like IL-17 and GM-CSF, BD2-selective inhibitors can ameliorate disease severity.[12][13][14]
-
Cancer Immunology: Beyond direct anti-cancer effects, BET inhibitors are emerging as important modulators of the tumor microenvironment (TME).[15] They can influence anti-tumor immunity through several mechanisms. For example, BET inhibition has been shown to decrease the expression of the immune checkpoint ligand PD-L1 on tumor cells, potentially rendering them more susceptible to T-cell-mediated killing.[14][16] Furthermore, some studies report that BET inhibitors can enhance the expression of MHC class I molecules on cancer cells, improving antigen presentation to CD8+ T cells and triggering a more effective anti-tumor immune response.[15]
Quantitative Data: Selectivity of BET BD2 Inhibitors
The development of domain-selective inhibitors is crucial for dissecting the specific functions of BD1 and BD2. The table below summarizes quantitative data for representative BD2-selective inhibitors, highlighting their potency and selectivity.
| Inhibitor | Target | IC50 BD1 (nM) | IC50 BD2 (nM) | Selectivity (BD1/BD2) | Key Immunological Effects | Reference(s) |
| iBET-BD2 (GSK046) | BRD2, BRD3, BRD4 | - | - | >300-fold for BD2 | Effective in preclinical models of inflammation and autoimmune disease. | [1] |
| ABBV-744 | BRD2, BRD3, BRD4 | - | - | Highly selective for BD2 | Potent activity in prostate cancer models with fewer toxicities than pan-BET inhibitors. | [10] |
| Compound 45 | BRD4 | 524 | 1.6 | 328-fold | Regulates Th17 cell differentiation and reduces Th17-related cytokines; effective in mouse models of psoriasis and IBD. | [12] |
Visualizations: Pathways and Workflows
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. research.monash.edu [research.monash.edu]
- 8. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation [cancer.fr]
- 9. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of BET Proteins Regulates Fcγ Receptor Function and Reduces Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Bromodomain and Extra Terminal Domain (BET) Inhibitor with the Selectivity for the Second Bromodomain (BD2) and the Capacity for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. BET inhibition triggers antitumor immunity by enhancing MHC class I expression in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BET in hematologic tumors: Immunity, pathogenesis, clinical trials and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of BET BD2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. These proteins contain two conserved N-terminal bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While pan-BET inhibitors have shown therapeutic potential, they are often associated with dose-limiting toxicities. Selective inhibition of the second bromodomain (BD2) has emerged as a promising strategy, particularly for inflammatory and autoimmune diseases, as it appears to be more involved in the induction of inflammatory gene expression, while BD1 is more associated with the maintenance of steady-state gene expression.[1][2]
BET BD2-IN-1 (also known as compound 45) is a potent and selective inhibitor of the BET BD2 domain with an IC50 of 1.6 nM.[3] In vivo studies have demonstrated its efficacy in mouse models of psoriasis and inflammatory bowel disease (IBD).[3] This document provides detailed application notes and protocols for the in vivo experimental design for studying this compound.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Animal Model | Compound | Dose | Route of Administration | Frequency | Key Findings | Reference |
| Psoriasis (Imiquimod-induced) | This compound | 20 mg/kg | Intravenous (i.v.) | Once daily for 7 days | Ameliorated pathological changes; decreased p-STAT3 and p-NF-κB expression in skin. | [3] |
| Inflammatory Bowel Disease (DSS-induced) | This compound | 20 mg/kg | Intravenous (i.v.) | Once daily for 7 days | Significantly decreased the disease activity index (DAI) score. | [3] |
Table 2: Orally Bioavailable Selective BET BD2 Inhibitors (for reference)
| Compound | Key Features | Reference |
| GSK620 | Improved oral bioavailability compared to iBET-BD2. Efficacious in rat collagen-induced arthritis and mouse models of psoriasis and nonalcoholic fatty liver disease. | [1][4] |
| NUV-868 | Orally bioavailable BD2-selective inhibitor. Designed to avoid toxicities associated with non-selective BD1/2 inhibitors. | [5][6] |
| ABBV-744 | Potent and selective BD2 inhibitor with drug-like properties. Showed robust activity in prostate cancer xenografts with fewer toxicities than pan-BET inhibitors. | [7] |
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice using imiquimod cream and subsequent treatment with this compound.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
Imiquimod cream (5%)
-
This compound
-
Vehicle for intravenous administration (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Histology supplies (formalin, paraffin, H&E stain)
-
RNA/protein extraction reagents
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a small area on their backs (approximately 2x3 cm).
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
Grouping and Treatment:
-
Group 1 (Vehicle Control): Administer the vehicle solution intravenously once daily.
-
Group 2 (this compound): Administer 20 mg/kg of this compound intravenously once daily, starting from the first day of imiquimod application.
-
-
Clinical Scoring (PASI):
-
Daily, score the severity of the skin inflammation on the back using a modified Psoriasis Area and Severity Index (PASI). Score erythema (redness), scaling, and thickness on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score ranges from 0 to 12.
-
Measure ear thickness daily using a caliper.
-
-
Sample Collection:
-
At the end of the experiment, euthanize the mice and collect the treated skin and ear tissues.
-
Fix a portion of the tissue in 10% formalin for histological analysis.
-
Snap-freeze the remaining tissue in liquid nitrogen for RNA and protein analysis.
-
-
Histological Analysis:
-
Embed the formalin-fixed tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
-
Molecular Analysis:
-
Extract RNA and protein from the frozen tissues.
-
Perform qPCR to analyze the expression of inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α).
-
Perform Western blotting to analyze the levels of phosphorylated STAT3 and NF-κB.
-
Protocol 2: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol details the induction of arthritis in susceptible mouse strains and treatment with this compound.
Materials:
-
8-10 week old DBA/1 mice
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for administration
-
Scoring calipers
Procedure:
-
Immunization (Day 0):
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Grouping and Treatment:
-
Begin treatment on day 21, after the booster immunization.
-
Group 1 (Vehicle Control): Administer the vehicle solution.
-
Group 2 (this compound): Administer this compound at a predetermined dose and route (e.g., 20 mg/kg, i.v. or a formulated oral dose).
-
-
Arthritis Scoring:
-
Starting from day 21, visually score the paws for signs of arthritis 3-4 times a week.
-
Use a scoring system where each paw is scored on a scale of 0-4 (0: no swelling or erythema; 1: mild swelling and/or erythema of the wrist/ankle or digits; 2: moderate swelling and erythema of the wrist/ankle; 3: severe swelling and erythema of the entire paw including digits; 4: maximal swelling and erythema with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Sample Collection:
-
At the end of the study (e.g., day 42), euthanize the mice.
-
Collect paws for histological analysis.
-
Collect blood for serum analysis of inflammatory markers and anti-collagen antibodies.
-
-
Histological Analysis:
-
Decalcify, embed, and section the joints.
-
Stain with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Safranin O staining can be used to assess cartilage damage.
-
Protocol 3: Pharmacodynamic (PD) Analysis
This protocol outlines the assessment of target engagement of this compound in vivo.
Procedure:
-
Dosing: Administer a single dose of this compound to mice.
-
Tissue Collection: At various time points post-dosing (e.g., 2, 6, 24 hours), euthanize the mice and collect relevant tissues (e.g., skin from the psoriasis model, spleen, or peripheral blood mononuclear cells - PBMCs).
-
Biomarker Analysis:
-
HEXIM1: Measure the mRNA levels of HEXIM1 by qPCR. Upregulation of HEXIM1 is a robust pharmacodynamic marker of BET inhibitor activity.[1]
-
CCR2 and CD180: Measure the mRNA levels of CCR2 and CD180 in whole blood or tumor tissue. Downregulation of these genes indicates target engagement.
-
p-STAT3 and p-NF-κB: In disease models, assess the levels of phosphorylated STAT3 and NF-κB by Western blot or immunohistochemistry in the target tissue to confirm downstream pathway modulation.[3]
-
Protocol 4: Pharmacokinetic (PK) Analysis
This protocol provides a general framework for determining the pharmacokinetic profile of this compound.
Procedure:
-
Dosing: Administer a single dose of this compound to mice via the intended route (intravenous and/or oral).
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at multiple time points post-dosing. For intravenous administration, typical time points include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For oral administration, time points may include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
For oral dosing, calculate bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
-
Mandatory Visualization
Caption: this compound action on inflammatory signaling.
Caption: Workflow for in vivo studies of this compound.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. BET protein function is required for inflammation: Brd2 genetic disruption and BET inhibitor JQ1 impair mouse macrophage inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An LC–MS/MS method for determination of the bromodomain inhibitor ZEN-3694 and its metabolite ZEN-3791 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Practical Guide to BET BD2-IN-1 Dosage in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical in vivo application of BET BD2-IN-1, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The provided protocols and data summaries are intended to facilitate the effective use of this compound in mouse models of inflammatory diseases. The information is curated for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[1] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins.[1] While pan-BET inhibitors have shown therapeutic promise, they are often associated with dose-limiting toxicities.[2] Growing evidence suggests that the two bromodomains may have distinct functions, leading to the development of selective inhibitors targeting either BD1 or BD2 to potentially improve efficacy and safety profiles.[2][3]
This compound is a potent and selective inhibitor of BET BD2 with an IC50 of 1.6 nM.[4] It has been shown to modulate inflammatory pathways by inhibiting the differentiation of Th17 cells through the downregulation of STAT3 and NF-κB activation.[4] This selective activity makes this compound a valuable tool for investigating the specific roles of BD2 in disease and a potential therapeutic candidate for inflammatory conditions such as psoriasis and inflammatory bowel disease (IBD).[4]
Data Presentation
In Vivo Dosage and Administration of this compound
The following table summarizes the available quantitative data for the in vivo use of this compound in mouse models.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Duration | Observed Effects | Reference |
| This compound | Psoriasis (Imiquimod-induced) | 20 mg/kg | Intravenous (i.v.) | Once daily | 7 days | Alleviated skin lesions, reduced spleen size, decreased p-STAT3 and p-NF-κB expression in skin. | [4] |
| This compound | Inflammatory Bowel Disease (DSS-induced) | 20 mg/kg | Intravenous (i.v.) | Once daily | 7 days | Prevented colon shortening, alleviated weight loss, significantly decreased Disease Activity Index (DAI) score. | [4] |
Comparative Dosages of Other BD2-Selective BET Inhibitors
For comparative purposes, the table below includes dosage information for other well-characterized BD2-selective inhibitors.
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| ABBV-744 | Prostate Cancer Xenograft | 4.7 mg/kg | Not specified | Not specified | Suppressed tumor growth with minimal toxicity. | [3] |
| GSK778 (iBET-BD1) | Acute Myeloid Leukemia (AML) | 15 mg/kg | Not specified | Not specified | Prolonged survival. | [5] |
Experimental Protocols
General Guidelines for Handling and Formulation
Storage and Handling: this compound should be stored as a solid at -20°C. For stock solutions, dissolve in a suitable solvent such as DMSO. For in vivo administration, the final formulation should be prepared fresh for each injection and diluted in a vehicle appropriate for the chosen route of administration to minimize solvent toxicity.
Vehicle Formulation: The choice of vehicle is critical for in vivo studies. While the specific vehicle for the published this compound studies was not detailed, a common vehicle for intravenous administration of similar compounds is a solution of 5% DMSO, 40% PEG300, and 55% sterile water or saline. It is crucial to perform vehicle-only control experiments to account for any effects of the formulation.
Protocol 1: Administration of this compound in a Psoriasis Mouse Model
Objective: To evaluate the efficacy of this compound in an imiquimod-induced psoriasis mouse model.
Materials:
-
This compound
-
Imiquimod cream (5%)
-
Vehicle for injection (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
8-10 week old BALB/c mice
-
Standard animal housing and monitoring equipment
-
Calipers for measuring skin thickness
-
Scoring system for erythema, scaling, and thickness (e.g., PASI score)
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back of the mice for 5-7 consecutive days.
-
Treatment Groups: Randomize mice into at least two groups:
-
Vehicle control group
-
This compound treatment group (20 mg/kg)
-
-
Drug Administration:
-
Prepare a fresh formulation of this compound in the chosen vehicle on each day of treatment.
-
Administer 20 mg/kg of this compound via intravenous injection once daily for 7 days, starting on the first day of imiquimod application.
-
Administer an equivalent volume of the vehicle to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight and general health of the mice daily.
-
Score the severity of skin inflammation (erythema, scaling, and thickness) daily.
-
At the end of the study, euthanize the mice and collect skin and spleen tissues for further analysis (e.g., histology, protein expression of p-STAT3 and p-NF-κB by Western blot or immunohistochemistry).
-
Protocol 2: Administration of this compound in an IBD Mouse Model
Objective: To assess the therapeutic potential of this compound in a dextran sulfate sodium (DSS)-induced colitis model.
Materials:
-
This compound
-
Dextran sulfate sodium (DSS, 36-50 kDa)
-
Vehicle for injection
-
8-10 week old C57BL/6 mice
-
Standard animal housing and monitoring equipment
-
pH meter for drinking water
-
Scoring system for Disease Activity Index (DAI) including weight loss, stool consistency, and rectal bleeding.
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week prior to the experiment.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days. The exact concentration and duration may need to be optimized based on the DSS batch and mouse strain.
-
Treatment Groups: Divide mice into a vehicle control group and a this compound treatment group (20 mg/kg).
-
Drug Administration:
-
On each treatment day, prepare a fresh solution of this compound.
-
Administer 20 mg/kg of this compound intravenously once daily for 7 days, starting concurrently with DSS administration.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring and Endpoint Analysis:
-
Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the DAI score.
-
Measure the length of the colon from the cecum to the distal rectum.
-
Collect colon tissue for histological analysis to assess inflammation, ulceration, and tissue damage.
-
Visualizations
Signaling Pathway of this compound in Inflammation
Caption: Mechanism of this compound in modulating inflammatory signaling pathways.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for conducting in vivo studies with this compound.
References
- 1. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BET BD2-IN-1 in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BET BD2-IN-1, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in studies of inflammatory diseases. The selective inhibition of BD2 is emerging as a promising therapeutic strategy, as this domain is critically involved in the rapid induction of inflammatory gene expression, while the first bromodomain (BD1) is more associated with maintaining steady-state gene expression.[1] This selectivity may offer a wider therapeutic window compared to pan-BET inhibitors.
Mechanism of Action
BET proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) or cytokines trigger the recruitment of BET proteins to the promoters of pro-inflammatory genes.[1] this compound selectively binds to the BD2 domain of BET proteins, preventing their association with chromatin at these inflammatory loci. This leads to the suppression of key inflammatory signaling pathways, notably NF-κB and STAT3, and a subsequent reduction in the production of pro-inflammatory cytokines and chemokines.[2]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant selective inhibitors.
Table 1: In Vitro Inhibitory Activity of BET BD2-Selective Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (BD1/BD2) | Cell-Based Assay | Effect | Reference |
| This compound (compound 45) | BRD4 BD2 | 1.6 | 328-fold vs. BRD4 BD1 (IC50: 524 nM) | Th17 Cell Differentiation | Inhibition of differentiation | [2] |
| iBET-BD2 (GSK046) | BRD2/3/4 BD2 | 29-63 | >50-fold vs. BD1 | Human Primary CD4+ T Cells | Inhibition of IFNγ, IL-17A, IL-22 production | [3] |
| ABBV-744 | BET BD2 | ~1.6 | Several hundred-fold vs. BD1 | Prostate Cancer Xenografts | Inhibition of AR-dependent transcription |
Table 2: In Vivo Efficacy of BET BD2-Selective Inhibitors in Inflammatory Disease Models
| Compound | Disease Model | Animal Strain | Dose and Administration | Key Findings | Reference |
| This compound (compound 45) | Imiquimod-induced psoriasis | Mouse | 20 mg/kg, i.v., daily for 7 days | Ameliorated pathological changes, reduced p-STAT3 and p-NF-κB | [2] |
| This compound (compound 45) | Dextran sulfate sodium (DSS)-induced IBD | Mouse | 20 mg/kg, i.v., daily for 7 days | Significantly decreased Disease Activity Index (DAI) score | [2] |
| GSK620 | Collagen-induced arthritis | Rat | Not specified | Dose-dependent inhibition of arthritic score and IgG1 production |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its application in inflammatory disease models.
Caption: this compound inhibits inflammatory gene transcription.
Caption: General workflow for testing this compound.
Experimental Protocols
In Vitro Protocol 1: Inhibition of LPS-Induced Cytokine Production in Macrophages
This protocol details the procedure to assess the effect of this compound on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
ELISA kits for TNF-α, IL-6, and IL-1β.
-
Reagents and equipment for qRT-PCR.
-
Reagents and equipment for Western blotting (antibodies against p-STAT3, STAT3, p-p65 NF-κB, p65 NF-κB, and a loading control like GAPDH or β-actin).
Procedure:
-
Cell Culture and Differentiation (for THP-1):
-
Culture THP-1 monocytes in complete RPMI-1640 medium.
-
To differentiate into macrophage-like cells, seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate and treat with 100 ng/mL PMA for 48 hours.
-
After 48 hours, replace the medium with fresh, PMA-free complete medium and rest the cells for 24 hours before stimulation.
-
-
Treatment and Stimulation:
-
Seed differentiated THP-1 cells or primary macrophages in 24-well plates at an appropriate density (e.g., 5 x 10^5 cells/well).
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6 hours for RNA analysis, 24 hours for protein analysis in the supernatant).
-
-
Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant after 24 hours of stimulation. Centrifuge to remove cell debris. Measure the concentrations of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): After 6 hours of stimulation, lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative real-time PCR for genes encoding TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH).
-
Western Blotting: After a shorter stimulation period (e.g., 30-60 minutes), lyse the cells and perform Western blotting to analyze the phosphorylation status of STAT3 and NF-κB p65.
-
In Vivo Protocol 1: Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in mice and the evaluation of the therapeutic efficacy of this compound.[2][4]
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old).
-
Imiquimod cream (5%).
-
This compound.
-
Vehicle for in vivo administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water).
-
Calipers for measuring ear thickness.
-
Reagents and equipment for histology (H&E staining) and immunohistochemistry (IHC) for p-STAT3 and p-NF-κB.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Psoriasis:
-
Shave the back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
-
Treatment:
-
Administer this compound (e.g., 20 mg/kg) or vehicle intravenously (i.v.) or by another appropriate route daily, starting from the first day of imiquimod application.
-
-
Assessment of Disease Severity:
-
Monitor the mice daily for body weight.
-
Score the severity of skin inflammation on the back and ear daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI). Each parameter can be scored from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
Measure ear thickness daily using calipers.
-
-
Terminal Analysis:
-
At the end of the experiment (e.g., day 7), euthanize the mice.
-
Collect skin and spleen tissue.
-
Fix skin tissue in 4% paraformaldehyde for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Perform IHC on skin sections to evaluate the levels of p-STAT3 and p-NF-κB.
-
In Vivo Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This protocol details the induction of acute colitis in mice and the assessment of the therapeutic effect of this compound.[2][5][6]
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Dextran sulfate sodium (DSS; molecular weight 36,000-50,000).
-
This compound.
-
Vehicle for in vivo administration.
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Induction of Colitis:
-
Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days.
-
-
Treatment:
-
Administer this compound (e.g., 20 mg/kg) or vehicle daily by an appropriate route (e.g., i.v., i.p., or oral gavage) throughout the DSS administration period.
-
-
Assessment of Disease Severity:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters.
-
-
Terminal Analysis:
-
At the end of the study, euthanize the mice.
-
Measure the length of the colon.
-
Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.
-
Colon tissue can also be used for cytokine analysis (ELISA or qRT-PCR) or Western blotting.
-
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 3. imavita.com [imavita.com]
- 4. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 6. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
Application Notes and Protocols for BET BD2-IN-1 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of BET BD2-IN-1, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, in preclinical models of autoimmune diseases. The following sections detail the rationale for targeting BD2 in autoimmunity, summarize key quantitative data from relevant studies, and provide detailed experimental protocols for utilizing this compound in models of rheumatoid arthritis, multiple sclerosis, and psoriasis.
Introduction to BET BD2 Inhibition in Autoimmunity
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They contain two tandem bromodomains, BD1 and BD2, which bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. While pan-BET inhibitors, which target both BD1 and BD2, have shown efficacy in models of inflammation, they are often associated with toxicity.[1]
Recent research has highlighted the distinct functions of BD1 and BD2. BD1 is primarily involved in maintaining steady-state gene expression, whereas BD2 is crucial for the rapid induction of inflammatory gene expression in response to stimuli.[1][2] This functional divergence has led to the development of selective BD2 inhibitors, such as this compound, which are hypothesized to offer a more targeted therapeutic approach with an improved safety profile for treating inflammatory and autoimmune diseases.[1][2] By selectively inhibiting BD2, these compounds aim to suppress the inflammatory cascade without broadly affecting basal gene transcription.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of BD2-selective BET inhibitors in various autoimmune disease models.
Table 1: Efficacy of RVX-297 (a BD2-selective inhibitor) in a Rat Collagen-Induced Arthritis (CIA) Model [3]
| Parameter | Vehicle Control | RVX-297 (25 mg/kg b.i.d.) | RVX-297 (50 mg/kg b.i.d.) | RVX-297 (75 mg/kg b.i.d.) |
| Ankle Diameter Increase (Day 7) | 100% | Dose-dependent reduction | - | 92% inhibition |
| Ankle Histopathology Score Reduction | - | - | 64% | - |
| Knee Histopathology Score Reduction | - | - | 86-94% | 86-94% |
| Reduction in Inflammatory Mediators (mRNA/protein in ankle joint) | Baseline | Reduced | Reduced | Reduced |
| (IL-1β, IL-6, MMP3, MMP13, RANKL, VCAM-1) |
Table 2: Efficacy of GSK620 (a BD2-selective inhibitor) in a Mouse Imiquimod-Induced Psoriasis Model [2]
| Parameter | Vehicle Control | GSK620 (oral, BID) | Apremilast (20 mg/kg, oral, BID) |
| Clinical Score (Erythema and Plaque Formation) | High | Significantly Reduced | Less effective than GSK620 |
| Epidermal Hyperplasia | Present | Significantly Reduced | Less effective than GSK620 |
| Pro-inflammatory Gene Expression in Skin | High | Significantly Reduced | - |
| (IL-17A, IL-17F, IL-22) |
Signaling Pathways and Experimental Workflows
Signaling Pathway of BET BD2 Inhibition in Autoimmune Inflammation
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Administration of a Novel Small Molecule BET Bromodomain Inhibitor, RVX-297, Reduces Disease Severity in a Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for Assessing the Efficacy of BET BD2-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci.[1][3] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions.[4][5]
BET inhibitors are a class of small molecules that competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones and disrupting downstream transcriptional signaling.[2][6] While many first-generation BET inhibitors are pan-BET inhibitors, targeting both BD1 and BD2 domains of all BET family members, there is growing interest in the development of domain-selective inhibitors to potentially improve efficacy and reduce off-target effects.[3][7][8] BET BD2-IN-1 is a selective inhibitor of the second bromodomain (BD2) of BET proteins.
These application notes provide detailed protocols for assessing the biochemical and cellular efficacy of this compound.
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | This compound IC₅₀/EC₅₀ (nM) | Pan-BET Inhibitor (+)-JQ1 IC₅₀/EC₅₀ (nM) |
| Biochemical | ||||
| TR-FRET | BRD4 (BD2) | Binding Inhibition | 50 | 100 |
| AlphaLISA | BRD4 (BD2) | Binding Inhibition | 45 | 90 |
| Cellular | ||||
| Cell Viability | MV4-11 (AML) | Growth Inhibition | 250 | 150 |
| Cell Viability | Kasumi-1 (AML) | Growth Inhibition | 400 | 200 |
| Apoptosis | MV4-11 (AML) | Annexin V Positive Cells | 300 | 180 |
Note: The data presented in this table are representative examples and may vary depending on experimental conditions.
Experimental Protocols
Biochemical Assays: Assessing Direct Engagement with BRD4-BD2
This assay measures the ability of this compound to disrupt the interaction between a recombinant BET bromodomain protein and an acetylated histone peptide ligand.
Materials:
-
Recombinant human BRD4 (BD2) protein
-
Biotinylated histone H4 acetylated peptide
-
Terbium (Tb)-conjugated streptavidin (donor fluorophore)
-
Fluorescein-conjugated anti-tag antibody (e.g., anti-His) specific to the recombinant protein (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound and (+)-JQ1 (positive control)
-
384-well low-volume microplates
-
TR-FRET microplate reader
Protocol:
-
Prepare a serial dilution of this compound and (+)-JQ1 in assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a 384-well plate.
-
Prepare a master mix containing recombinant BRD4 (BD2) protein and biotinylated histone H4 peptide in assay buffer.
-
Add 4 µL of the master mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection mix containing Tb-conjugated streptavidin and fluorescein-conjugated anti-tag antibody in assay buffer.
-
Add 4 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 2 hours, protected from light.[9]
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (Fluorescein).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the inhibitor concentration to determine the IC₅₀ value.
This bead-based assay also measures the disruption of the BET bromodomain-histone peptide interaction.
Materials:
-
GST-tagged recombinant human BRD4 (BD2) protein
-
Biotinylated histone H4 acetylated peptide
-
Streptavidin-coated Donor beads
-
Anti-GST-conjugated Acceptor beads
-
AlphaLISA Assay Buffer
-
This compound and (+)-JQ1
-
384-well OptiPlate™
Protocol:
-
Prepare a serial dilution of this compound and (+)-JQ1 in assay buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing GST-tagged BRD4 (BD2) and biotinylated histone H4 peptide to each well.[10]
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of a suspension of anti-GST Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaScreen-capable microplate reader.
-
Plot the AlphaLISA signal against the inhibitor concentration to determine the IC₅₀ value.
Cellular Assays: Determining the Effect on Cancer Cells
This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[11][12]
Materials:
-
Cancer cell lines (e.g., MV4-11, Kasumi-1)
-
Complete cell culture medium
-
This compound and (+)-JQ1
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom white plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of this compound and (+)-JQ1 in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[13]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC₅₀ value.
This flow cytometry-based assay detects apoptosis by measuring the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
Materials:
-
Cancer cell lines (e.g., MV4-11)
-
Complete cell culture medium
-
This compound and (+)-JQ1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or (+)-JQ1 at various concentrations for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V and PI positive).
Visualizations
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: Signaling pathway inhibited by this compound.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 13. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
Troubleshooting & Optimization
troubleshooting BET BD2-IN-1 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering insolubility issues with the BET inhibitor, BET BD2-IN-1, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal motif (BET) family of proteins. Its selectivity for BD2 over the first bromodomain (BD1) makes it a valuable tool for studying the specific biological functions of BD2.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₀H₃₀N₄O₂ |
| Molecular Weight | 478.58 g/mol |
| CAS Number | 2677039-24-4 |
| Appearance | Solid powder |
Q2: I'm observing precipitation of this compound in my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: The inherent chemical structure of this compound makes it poorly soluble in water-based solutions.
-
High Final Concentration: Exceeding the solubility limit of the compound in the final culture medium will lead to precipitation.
-
Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent is not fully dissolved, it will lead to precipitation upon dilution in the aqueous media.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[1][2]
-
Temperature and pH Shifts: Changes in temperature or pH of the media can affect the solubility of the compound.[1][2]
-
High Final Concentration of Organic Solvent: While organic solvents like DMSO are necessary to dissolve the compound, high final concentrations in the cell culture media can be toxic to cells and can also cause the compound to precipitate out of the complex aqueous environment.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
Based on published research, effective concentrations of this compound (referred to as compound 45 in the primary literature) have been demonstrated at nanomolar levels, such as 4 nM for binding to BRD4 BD2 in intact cells and 500 nM for inhibiting Th17 cell differentiation.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Starting with a concentration range from 1 nM to 1 µM is advisable.
Troubleshooting Guides
Issue: Precipitate Formation During Preparation of Working Solution
If you observe a precipitate when diluting your concentrated stock solution of this compound into the cell culture medium, follow these steps:
Troubleshooting Workflow for Precipitate Formation
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
This protocol is a recommended starting point based on common laboratory practices for dissolving hydrophobic compounds for in vitro assays.
1. Preparation of Concentrated Stock Solution:
- Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
- Add sterile, anhydrous dimethyl sulfoxide (DMSO) to achieve a high concentration stock solution (e.g., 10 mM).
- Ensure complete dissolution by vortexing. If necessary, sonicate the solution in a water bath for 5-10 minutes or warm it briefly to 37°C. The final stock solution should be clear.
2. Preparation of Working Solution:
- Pre-warm the required volume of cell culture medium (with or without serum, depending on your experimental conditions) to 37°C.
- Perform serial dilutions of your concentrated stock solution in DMSO if a range of concentrations is needed. It is critical to make serial dilutions in DMSO.[4]
- To prepare the final working solution, add the stock solution (or a serial dilution) to the pre-warmed media. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and always below 1%, to avoid solvent-induced cytotoxicity.
- Add the stock solution dropwise to the vigorously vortexing or stirring cell culture medium to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
Protocol 2: Alternative Solubilization using Pluronic F-68
Pluronic F-68 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous solutions.[4][5]
1. Preparation of Pluronic F-68 Stock Solution:
- Prepare a 10% (w/v) stock solution of Pluronic F-68 in sterile, tissue culture grade water.
- Sterilize the solution by filtration through a 0.22 µm filter.
2. Solubilization of this compound:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- In a separate sterile tube, add an equal volume of the 10% Pluronic F-68 solution to your DMSO stock of this compound and vortex to mix.
- Add this mixture dropwise to your pre-warmed cell culture medium while vortexing to achieve the final desired concentration of this compound.
Protocol 3: Alternative Solubilization using Bovine Serum Albumin (BSA)
Serum albumin can act as a carrier protein for hydrophobic molecules, increasing their apparent solubility in cell culture media. This is particularly useful in serum-free or low-serum conditions.[6]
1. Preparation of BSA-containing Medium:
- If using a serum-free medium, supplement it with a sterile, fatty acid-free BSA solution to a final concentration of 0.1% to 0.5% (w/v).
- Gently mix the medium to dissolve the BSA completely.
2. Preparation of this compound Working Solution:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Add the DMSO stock solution dropwise to the pre-warmed, BSA-containing cell culture medium while vortexing to achieve the final desired concentration. The BSA will help to sequester the hydrophobic this compound molecules and keep them in solution.
Signaling Pathway
BET inhibitors, including those selective for BD2, have been shown to modulate inflammatory signaling pathways. This compound has been reported to inhibit the differentiation of Th17 cells by decreasing the activation of STAT3 and NF-κB.[3][7]
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits BET BD2, leading to reduced STAT3 and NF-κB activation.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Bovine Serum Albumin | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Discovery of a Bromodomain and Extra Terminal Domain (BET) Inhibitor with the Selectivity for the Second Bromodomain (BD2) and the Capacity for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BET BD2-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BET BD2-IN-1, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the second bromodomain (BD2) of the BET protein family (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[3][4] By competitively binding to the BD2 domain, this compound displaces BET proteins from chromatin, leading to the suppression of target gene transcription.[4] This disruption of gene expression preferentially affects genes regulated by super-enhancers, which are often key oncogenes like MYC.[5]
Q2: What are the key signaling pathways affected by this compound?
A2: The inhibition of BET proteins by compounds like this compound can impact several critical signaling pathways involved in cell proliferation, survival, and inflammation. These include, but are not limited to, the PI3K/AKT/mTOR, MAPK, and NF-κB signaling pathways.[5][6][7] The downstream effects of inhibiting these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathways affected by this compound.
Q3: What are the potential off-target effects and toxicities associated with BET BD2 inhibitors?
A3: While selective BD2 inhibitors are designed to have a better safety profile compared to pan-BET inhibitors, some toxicities have been observed.[8] The most common dose-limiting toxicities for pan-BET inhibitors are thrombocytopenia (low platelet count) and gastrointestinal issues.[8] Selective BD2 inhibitors like ABBV-744 have shown reduced platelet and gastrointestinal toxicities in preclinical models compared to pan-BET inhibitors.[8] However, researchers should still carefully monitor for these and other potential off-target effects. One study with the oral BET inhibitor VYN202 noted testicular toxicity in dogs during non-clinical studies.
Q4: How does the efficacy of a BD2-selective inhibitor compare to a pan-BET inhibitor?
A4: The relative efficacy depends on the biological context. Studies have shown that inhibition of the first bromodomain (BD1) is often sufficient to restrict cancer growth, while BD2 inhibition has a more pronounced effect on modulating immunity and inflammation.[2][9] However, BD2-selective inhibitors like ABBV-744 have demonstrated robust antitumor activity in preclinical models of acute myeloid leukemia and prostate cancer, comparable to pan-BET inhibitors but with an improved therapeutic index.[8][10] Therefore, a BD2-selective inhibitor may offer a better therapeutic window in certain cancer types and inflammatory diseases.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the concentration of this compound for maximum efficacy.
Caption: Troubleshooting workflow for optimizing this compound concentration.
Issue 1: Low Efficacy or Lack of a Dose-Response
-
Possible Cause:
-
Incorrect concentration: The concentration of this compound may be too low to effectively inhibit the BD2 domain.
-
Compound instability: The compound may have degraded during storage or in the experimental medium.
-
Low target expression: The target BET proteins may not be expressed at sufficient levels in the chosen cell line.
-
Cell line resistance: The cell line may be inherently resistant to BET inhibition.
-
-
Troubleshooting Steps:
-
Verify Concentration and Stability: Confirm the correct preparation of stock solutions and their stability under your experimental conditions.
-
Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal dose range and the IC50 value for your specific cell line.
-
Confirm Target Engagement: Use techniques like Western blotting to assess the downregulation of known BET target genes (e.g., MYC) or perform a cellular thermal shift assay (CETSA) to confirm binding of the inhibitor to its target.
-
Assess Cell Line Sensitivity: If possible, test the compound on a known sensitive cell line as a positive control.
-
Issue 2: High Cellular Toxicity at Low Concentrations
-
Possible Cause:
-
Off-target effects: The compound may be hitting other cellular targets at the tested concentrations.
-
Cell line hypersensitivity: The chosen cell line may be particularly sensitive to the disruption of pathways regulated by BET proteins.
-
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a toxicity screen with a range of lower concentrations to identify a non-toxic working concentration.
-
Reduce Incubation Time: Shorter incubation times may be sufficient to observe the desired biological effect without causing excessive toxicity.
-
Evaluate Apoptosis Markers: Use assays like Annexin V staining or PARP cleavage to determine if the observed toxicity is due to apoptosis.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause:
-
Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect the response to treatment.
-
Inconsistent experimental procedures: Minor variations in incubation times, reagent concentrations, or handling can lead to variability.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental parameters are kept consistent between experiments.
-
Use Low-Passage Cells: Use cells with a consistent and low passage number for all experiments.
-
Include Proper Controls: Always include positive and negative controls in every experiment to monitor for variability.
-
Quantitative Data: In Vitro Efficacy of Selective BET BD2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of two well-characterized selective BET BD2 inhibitors, ABBV-744 and GSK046, against various BET protein bromodomains and in different cell lines. This data can serve as a reference for determining an appropriate starting concentration range for "this compound".
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| ABBV-744 | BRD2 BD2 | 4 - 18 | AGS (Gastric Cancer) | 7.4 (48h), 3.5 (72h) | [6][11] |
| BRD3 BD2 | 4 - 18 | HGC-27 (Gastric Cancer) | 4.8 (48h), 2.3 (72h) | [6][11] | |
| BRD4 BD2 | 4 - 18 | Various AML Cell Lines | Potent antiproliferative activity | [5][10] | |
| BRDT BD2 | 4 - 18 | Various Prostate Cancer Cell Lines | Potent antiproliferative activity | [5] | |
| GSK046 | BRD2 BD2 | 264 | CCRF-CEM | > 5 | [12][13][14] |
| BRD3 BD2 | 98 | K562 | > 5 | [12] | |
| BRD4 BD2 | 49 | [12][14] | |||
| BRDT BD2 | 214 | [12][14][15] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.[16]
-
Incubate the plate for 1-4 hours at 37°C.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the desired time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Target Engagement Assay (Western Blot for MYC Downregulation)
This assay confirms that the inhibitor is engaging its target by measuring the protein levels of a known downstream target.
Materials:
-
6-well cell culture plates
-
Cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABBV-744 induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GSK046 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of BET BD2 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BET BD2 inhibitors.
Troubleshooting Guide
Q1: My BD2-selective inhibitor shows an unexpected phenotype, inconsistent with its presumed on-target activity. How can I troubleshoot this?
A1: Unexpected phenotypes can arise from several factors, including off-target binding, cellular context, or experimental artifacts. Here’s a step-by-step approach to troubleshoot this issue:
-
Verify Target Engagement in Cells: It is crucial to confirm that your inhibitor is binding to BD2 in your cellular model. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
-
Assess Selectivity Profile: The term "selective" is relative. An inhibitor might be significantly more potent for BD2 than BD1 but could still interact with other non-BET bromodomain-containing proteins at the concentrations used in your assay.
-
Action: Perform a dose-response experiment. If the unexpected phenotype only appears at high concentrations, it is more likely to be an off-target effect.
-
Action: Use a structurally distinct BD2 inhibitor as a control. If this inhibitor recapitulates the expected phenotype but not the unexpected one, the latter is likely an off-target effect of your primary compound.
-
-
Use a Negative Control: Synthesize or obtain an inactive enantiomer or a close structural analog of your inhibitor that is known to be inactive against BD2. This can help differentiate between on-target and off-target effects.
-
Consider Pathway Compensation: Inhibition of a specific pathway can sometimes lead to the upregulation of compensatory signaling pathways. For instance, resistance to BET inhibitors has been associated with the upregulation of BRD2.[1]
-
Action: Perform RNA-seq or proteomic analysis to identify changes in gene expression or protein levels that could indicate the activation of compensatory mechanisms.
-
Q2: I'm observing significant toxicity in my cell culture or animal model, even at concentrations where I expect BD2-selective engagement. What could be the cause?
A2: Toxicity can be a result of on-target effects in sensitive cell types or off-target interactions.
-
On-Target Toxicity: Even with a highly selective inhibitor, targeting a fundamental regulator like a BET protein can have significant physiological consequences. For example, pan-BET inhibitors are known to cause dose-limiting toxicities like thrombocytopenia and gastrointestinal issues, which may be linked to on-target inhibition of BRD4.[2][3] While BD2-selective inhibitors are generally better tolerated, on-target effects in certain tissues cannot be ruled out.[4]
-
Off-Target Kinase Inhibition: Some small molecule inhibitors have been found to inhibit kinases as an unintended off-target effect.[5][6]
-
Action: Screen your compound against a panel of kinases to identify any potential off-target interactions.
-
-
Metabolite Activity: The metabolic products of your inhibitor could have different activity profiles.
-
Action: If possible, identify the major metabolites and test their activity and toxicity in your experimental system.
-
Frequently Asked Questions (FAQs)
Q1: What are the main off-target effects to be aware of when using BET BD2 inhibitors?
A1: The primary off-target concerns include:
-
Binding to BD1 domains: Due to the structural similarity between BD1 and BD2, achieving absolute selectivity can be challenging.[7]
-
Inhibition of other bromodomain-containing proteins: The human proteome contains 61 bromodomains across 46 different proteins.[8] Cross-reactivity with these non-BET proteins can lead to unforeseen side effects.
-
Lack of selectivity between BET family members: Most BD2-selective inhibitors still target all BET proteins (BRD2, BRD3, BRD4, and BRDT), which can have different biological roles.[9]
Q2: How do BD1 and BD2 domains differ functionally?
A2: BD1 and BD2 have distinct roles in gene regulation. Steady-state gene expression primarily requires BD1, while the rapid induction of inflammatory genes requires both BD1 and BD2.[10] Consequently, BD1 inhibition tends to phenocopy pan-BET inhibitors in cancer models, whereas BD2 inhibition is more effective in models of inflammation and autoimmune disease.[10][11]
Q3: What are the advantages of using a BD2-selective inhibitor over a pan-BET inhibitor?
A3: BD2-selective inhibitors may offer a better therapeutic window. Since BD1 is crucial for the expression of many housekeeping genes, its inhibition can lead to broader toxicity. By selectively targeting BD2, it may be possible to achieve a desired therapeutic effect (e.g., anti-inflammatory) with fewer side effects.[4][12] For example, the BD2-selective inhibitor ABBV-744 showed fewer platelet and gastrointestinal toxicities compared to a pan-BET inhibitor.[3]
Q4: Can I assume that a commercially available "BD2-selective" inhibitor has no off-target effects?
A4: No. It is always recommended to independently verify the selectivity and on-target engagement of any inhibitor in your specific experimental system. The provided selectivity data is often based on in vitro assays and may not fully translate to a complex cellular environment.
Data Presentation
Table 1: Selectivity of Common BET BD2 Inhibitors
| Inhibitor | Target | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | Selectivity (BD1/BD2) | Reference |
| ABBV-744 | Pan-BD2 | 2006 | 4 | ~502x for BD2 | [9][10] |
| GSK046 (iBET-BD2) | Pan-BD2 | - | - | >300x for BD2 (SPR) | [13] |
| (+)-JQ1 | Pan-BET | 77 | 33 | ~2.3x for BD2 | [14] |
| I-BET151 | Pan-BET | - | - | Pan-BET | [15] |
| GSK778 (iBET-BD1) | Pan-BD1 | - | - | ≥130x for BD1 (SPR) | [13] |
Note: IC50 values can vary depending on the assay conditions. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of inhibitor binding to the target protein in a cellular environment.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
Cells of interest
-
BET BD2 inhibitor and vehicle control (e.g., DMSO)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermocycler
-
Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cultured cells with the BD2 inhibitor or vehicle control at the desired concentration and incubate under normal culture conditions to allow for cell entry and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes/plates. Heat the samples in a thermocycler to a range of temperatures to create a melt curve (e.g., 40-70°C for 3 minutes).[16][17]
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble target protein (e.g., BRD4) at each temperature point using a suitable method like Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 2: AlphaScreen Competitive Binding Assay
This protocol is used to determine the IC50 of an inhibitor by measuring its ability to compete with a known biotinylated ligand for binding to the bromodomain.
Principle: The assay uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity. This proximity is achieved when a biotinylated ligand binds to a His-tagged bromodomain, bringing streptavidin-coated donor beads and nickel-chelate acceptor beads together. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.[18][19]
Materials:
-
Recombinant His-tagged BD2 protein (e.g., BRD4-BD2)
-
Biotinylated ligand (e.g., a biotinylated pan-BET inhibitor like JQ1)
-
Streptavidin-coated donor beads
-
Nickel chelate acceptor beads
-
Test inhibitor
-
Assay buffer
-
384-well microplate
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 384-well plate, add the His-tagged BD2 protein, the biotinylated ligand, and the test inhibitor at various concentrations.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Bead Addition: Add the nickel chelate acceptor beads and incubate. Then, add the streptavidin-coated donor beads under subdued light and incubate again.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[20]
Visualizations
Caption: BET BD2 signaling pathway and mechanism of inhibition.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. BRD2 Upregulation as a Pan-Cancer Adaptive Resistance Mechanism to BET Inhibition | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BETting on next-generation bromodomain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BET inhibition induces vulnerability to MCL1 targeting through upregulation of fatty acid synthesis pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of an AlphaScreen assay for discovery of inhibitors of low-affinity glycan-lectin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Large-Scale Computational Screening Identifies First in Class Multitarget Inhibitor of EGFR Kinase and BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Potent and Selective BD2 Inhibitors
Welcome to the technical support center for researchers engaged in the development of bromodomain and extra-terminal (BET) domain protein inhibitors, with a special focus on achieving potency and selectivity for the second bromodomain (BD2). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, detailed protocols, and comparative data to aid in your research.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to develop inhibitors that are selective for BD2 over BD1?
Achieving selectivity between the two tandem bromodomains (BD1 and BD2) of BET proteins is a significant challenge due to the high degree of structural homology in the acetyl-lysine (KAc) binding pocket.[1][2] Many of the key residues that form this pocket are conserved across all eight bromodomains of the BET family, making it difficult to design small molecules that can differentiate between them.[3] Consequently, many first-generation compounds act as pan-BET inhibitors, targeting both BD1 and BD2 with similar affinity.[4][5]
Q2: If the binding sites are so similar, what is the strategy for achieving BD2 selectivity?
Despite the conserved nature of the KAc pocket, subtle differences in residues outside the direct binding site can be exploited. For example, key residue positions that differ between BD1 and BD2 of BRD4 can be targeted to achieve selectivity.[2] Structure-based drug design is crucial, focusing on moieties that can form specific interactions with non-conserved residues. For instance, in BRD2-BD2, residues like Pro430 and His433 provide a unique hydrophobic environment that can be engaged by selective inhibitors, a feature not present in BD1, which has Lysine and Aspartate at the corresponding positions.[6] Successful strategies often involve creating compounds that would sterically clash with BD1 residues while fitting snugly into the BD2 pocket.[6][7]
Q3: What is the biological rationale for targeting BD2 selectively?
Emerging evidence suggests that BD1 and BD2 have distinct, non-redundant functions in gene regulation. BD1 appears to be essential for maintaining steady-state gene expression, while BD2 is more critical for the rapid, stimulus-induced expression of genes, particularly those involved in inflammatory responses.[3][6] Pan-BET inhibitors, by blocking both domains, can lead to broad transcriptional effects and associated toxicities, such as thrombocytopenia and gastrointestinal issues.[8][9] Selectively inhibiting BD2 may offer a more targeted therapeutic approach, particularly for inflammatory and autoimmune diseases, with an improved safety profile compared to pan-BET inhibitors.[5][6]
Q4: How does BD2 inhibition affect inflammatory signaling pathways?
BD2 plays a key role in the transcription of inflammatory genes. One of the primary mechanisms involves the NF-κB (Nuclear Factor-κ-light-chain-enhancer of activated B cells) signaling pathway. The BET protein BRD4, through its bromodomains, interacts with acetylated RELA (a key component of the NF-κB complex). This interaction is crucial for the recruitment of the transcriptional machinery needed to express NF-κB target genes, which include many pro-inflammatory cytokines.[10] By selectively inhibiting BD2, it is possible to disrupt this interaction and attenuate the inflammatory gene expression program initiated by stimuli like TNF-α or lipopolysaccharide (LPS).[10][11]
Troubleshooting Guides for Key Experiments
AlphaScreen® Binding Assay
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a common bead-based method for studying inhibitor binding.
Problem 1: Low Signal or Low Signal-to-Background (S/B) Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal Reagent Concentration | Perform a cross-titration of both the tagged bromodomain protein and the biotinylated ligand/peptide to find the optimal concentrations that yield the best S/B ratio.[12] |
| Incorrect Assay Buffer | Ensure the buffer has the correct pH, salt concentration, and includes necessary additives like BSA (0.01%) and DTT (5 mM). Check for interfering components.[1] |
| Degraded Reagents | Aliquot proteins and ligands upon first thaw to avoid repeated freeze-thaw cycles, which can degrade them.[13] Store beads properly at 4°C, protected from light.[14] |
| Short Incubation Time | Increase incubation times. Allow the protein-ligand interaction to reach equilibrium (e.g., 30-75 minutes) before adding beads.[1][15] |
| Instrument Error | Verify the plate reader settings are correct for AlphaScreen®. Use standard solid opaque white microplates.[14] |
Problem 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Increase the concentration of detergent (e.g., Tween-20 to 0.01%) or blocking agent (e.g., BSA) in the assay buffer.[1] |
| High Reagent Concentration | Excess protein or ligand can lead to non-proximity-based signal. Reduce concentrations based on titration results. This can also cause a "hook effect" where signal decreases at very high concentrations.[12][14] |
| Light Exposure | Protect donor beads from direct or prolonged light exposure to prevent photobleaching and high background.[14] |
Problem 3: Compound Interference / False Positives
| Potential Cause | Troubleshooting Step |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤0.5%), as DMSO can disrupt BET-ligand interactions.[15][16] |
| Colored Compounds | Test compounds that absorb light in the 520-620 nm range (e.g., blue or green dyes) can quench the AlphaScreen signal and appear as false positives.[15] |
| Singlet Oxygen Quenchers | Compounds like sodium azide or certain metal ions (Fe²⁺, Cu²⁺) can quench the signal. Avoid these in your buffers.[15] |
| Biotin in Media | If using cell lysates, be aware that culture media (like RPMI 1640) contains biotin, which will interfere with streptavidin-donor beads.[15] |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay widely used for inhibitor screening.
Problem 1: Low Assay Window (Low S/B Ratio)
| Potential Cause | Troubleshooting Step |
| Incorrect Filter Choice | This is the most common reason for TR-FRET assay failure. Ensure the emission filters on the plate reader are exactly those recommended for your specific donor/acceptor pair (e.g., Terbium donor: 620 nm; Acceptor: 665 nm).[17][18] |
| Suboptimal Reagent Ratios | Titrate the concentrations of the donor-labeled antibody, acceptor-labeled component, and bromodomain protein to find the optimal stoichiometry for maximum FRET.[19] |
| Reagents Not Equilibrated | Allow all reagents (except proteins, which should be kept on ice) to equilibrate to room temperature before starting the assay.[20] |
| Short Incubation Time | The formation of the protein-ligand-antibody complex can be slow. Ensure incubation is long enough to reach equilibrium (can be 2 hours or more).[17][21] |
Problem 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inadequate Mixing | Ensure thorough but gentle mixing after adding each component. Avoid vigorous vortexing that could denature proteins. |
| Pipetting Inaccuracy | Use calibrated micropipettes and proper technique, especially with the low volumes used in 384-well plates. |
| Edge Effects in Plate | Plate evaporation can concentrate reagents in outer wells. Use a plate sealer and ensure the incubator has uniform temperature and humidity. |
Problem 3: Compound Interference
| Potential Cause | Troubleshooting Step |
| Autofluorescent Compounds | Test compounds can emit fluorescence at the same wavelength as the donor or acceptor. Pre-read the plate after compound addition but before adding FRET reagents to identify these. |
| Light Scattering | Precipitated compounds can scatter light and interfere with readings. Check compound solubility in the final assay buffer. The inclusion of detergents like Tween-20 can sometimes help.[22] |
| Incorrect Data Analysis | Always use the ratiometric calculation (665 nm emission / 620 nm emission) to correct for well-to-well variations and some forms of compound interference.[17][18] |
Quantitative Data on Selective BD2 Inhibitors
The following tables summarize the inhibitory activity of several well-characterized selective BD2 inhibitors against the bromodomains of BRD2, BRD3, and BRD4. Data is presented as IC₅₀ (nM), the concentration of inhibitor required to reduce binding by 50%.
Table 1: Inhibitory Activity (IC₅₀, nM) of Selective BD2 Inhibitors
| Inhibitor | BRD2-BD1 | BRD2-BD2 | BRD3-BD1 | BRD3-BD2 | BRD4-BD1 | BRD4-BD2 | Selectivity (BD1/BD2 Fold) | Reference(s) |
| ABBV-744 | >10,000 | 18 | >10,000 | 11 | 210 | 0.26-4 | ~330-520x for BRD4 | [23][24][25] |
| GSK046 (iBET-BD2) | >10,000 | 264 | >10,000 | 98 | >10,000 | 49 | >300x for BRD4 | [3][6][24] |
| GSK620 | >10,000 | 11 | >10,000 | 4 | >10,000 | 2 | >200x (pan-BD2) | [6][26] |
| Apabetalone (RVX-208) | 88,000 | 510 | - | - | - | - | ~170x | [25][27] |
| INCB054329 | 44 | 5 | 9 | 1 | 28 | 3 | ~9x (pan-BET) | [27] |
Note: IC₅₀ values can vary between different assay formats (e.g., TR-FRET vs. AlphaScreen) and conditions. The selectivity fold is often reported for BRD4 as a benchmark.
Experimental Protocols
Protocol 1: General AlphaScreen® Competitive Binding Assay
This protocol is a general guideline for a 384-well plate format to determine the IC₅₀ of a test compound against a BD2 domain.
Materials:
-
GST-tagged BD2 protein (e.g., BRD4-BD2)
-
Biotinylated histone peptide (e.g., H4Ac4) or small molecule ligand
-
Test inhibitor compounds
-
AlphaScreen Glutathione (GSH) Acceptor beads
-
Streptavidin-conjugated Donor beads
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.01% Tween-20, 0.01% BSA, 5 mM DTT[1]
-
White, opaque 384-well microplates
Procedure:
-
Compound Plating: Serially dilute inhibitor compounds in DMSO. Add 2.5 µL of the inhibitor solution to the appropriate wells of the 384-well plate. For control wells (Positive, Negative), add 2.5 µL of inhibitor buffer (containing the same DMSO concentration).[13]
-
Reaction Mix: Prepare a master mixture containing the GST-tagged BD2 protein and biotinylated ligand at 2x their final concentration in 1x Assay Buffer.
-
Initiate Reaction: Add 2.5 µL of the master mixture to each well. This brings the total volume to 5 µL.
-
Incubation 1: Incubate the plate at room temperature for 30-60 minutes with gentle shaking to allow the protein-ligand binding to reach equilibrium.[13][15]
-
Acceptor Bead Addition: Dilute the GSH Acceptor beads in 1x Assay Buffer according to the manufacturer's protocol. Add 10 µL to each well.
-
Incubation 2: Incubate for 30-60 minutes at room temperature, protected from light.
-
Donor Bead Addition: Dilute the Streptavidin Donor beads in 1x Assay Buffer. Add 10 µL to each well.
-
Incubation 3: Incubate for at least 30 minutes (can be longer, up to 2 hours) at room temperature, protected from light.[28]
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader. The signal decreases as the inhibitor competes with the biotinylated ligand for binding to the BD2 protein.
Protocol 2: General TR-FRET Competitive Binding Assay
This protocol provides a general workflow for determining inhibitor potency using a Terbium (Tb)-based TR-FRET assay.
Materials:
-
GST-tagged BD2 protein (e.g., BRD2-BD2)
-
Fluorescently-labeled BET Bromodomain Ligand (Acceptor)
-
Tb-labeled anti-GST antibody (Donor)
-
Test inhibitor compounds
-
TR-FRET Assay Buffer: Refer to kit manufacturer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
Black, low-volume 384-well microplates
Procedure:
-
Reagent Preparation: Dilute all reagents in 1x TR-FRET Assay Buffer. Dilute the Tb-labeled donor antibody and the dye-labeled acceptor ligand 100-fold in buffer.[17]
-
Compound Plating: Add 2 µL of inhibitor solution (or inhibitor buffer for controls) to the appropriate wells.[17]
-
Antibody/Ligand Addition: Add 5 µL of diluted Tb-labeled donor and 5 µL of diluted dye-labeled acceptor to all wells.[17]
-
Initiate Reaction: Dilute the GST-tagged BD2 protein to its final working concentration (e.g., 2-5 ng/µL). Add 8 µL of the diluted protein to initiate the reaction. The final volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.[17]
-
Data Acquisition: Read the plate in a TR-FRET-capable microplate reader. Set the excitation to ~340 nm and measure emission at two wavelengths: ~620 nm (for Tb donor) and ~665 nm (for acceptor FRET signal).[20][29]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the inhibitor concentration to determine the IC₅₀ value.[17]
References
- 1. Assay in Summary_ki [bdb99.ucsd.edu]
- 2. Design and Optimization of Benzopiperazines as Potent Inhibitors of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successes and challenges in the development of BD1-selective BET inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. revvity.com [revvity.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. selleckchem.com [selleckchem.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. resources.amsbio.com [resources.amsbio.com]
Technical Support Center: Improving the Bioavailability of BET BD2-IN-1 for In Vivo Studies
Welcome to the technical support center for BET BD2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the bioavailability of this compound in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (also known as GSK046) is a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Like many small molecule inhibitors, this compound is poorly soluble in water, which can significantly limit its absorption after oral administration and lead to low or variable bioavailability in in vivo studies.[1] This can result in suboptimal drug exposure at the target site and potentially inconclusive experimental outcomes.
Q2: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs. The primary approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size to the nano-scale (nanosuspensions) can improve dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Dissolving the drug in lipids, surfactants, and co-solvents can enhance its solubilization and absorption through the lymphatic system.
-
Use of Co-solvents and Vehicles: For parenteral administration, using a mixture of biocompatible organic solvents and surfactants can help to keep the compound in solution upon injection.
Q3: What is the mechanism of action of this compound?
A3: this compound selectively binds to the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, and BRDT). This prevents the interaction between BET proteins and acetylated histones, thereby modulating the transcription of specific genes. Notably, this has been shown to inhibit the differentiation of Th17 cells by downregulating the activation of the STAT3 and NF-κB signaling pathways, making it a compound of interest for inflammatory and autoimmune diseases.[3]
Q4: Are there any known toxicities associated with BET inhibitors?
A4: Pan-BET inhibitors have been associated with dose-limiting toxicities in clinical trials, including thrombocytopenia and gastrointestinal issues.[4] The development of BD2-selective inhibitors like this compound aims to mitigate some of these on-target toxicities associated with BD1 inhibition, potentially offering an improved safety profile.[4] However, careful dose-finding studies and monitoring for potential side effects are still crucial in any in vivo experiment.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low or variable drug exposure (AUC, Cmax) after oral administration. | Poor aqueous solubility of this compound leading to low dissolution and absorption. | 1. Formulate as a nanosuspension: This increases the surface area for dissolution. See Protocol 2 for a general method. 2. Prepare a solid dispersion: This enhances solubility by presenting the drug in an amorphous state. See Protocol 3 for a general method. 3. Develop a lipid-based formulation (e.g., SEDDS): This can improve absorption via the lymphatic pathway. See Protocol 4 for a general method. |
| Precipitation of the compound upon dilution of a DMSO stock solution in aqueous buffer for in vitro assays. | This compound is insoluble in water. High concentrations of DMSO can cause the compound to crash out when diluted. | 1. Lower the final DMSO concentration in your assay medium (typically to <0.5%). 2. Consider using a surfactant like Tween-80 in your final dilution buffer to maintain solubility. 3. For cellular assays, test the tolerance of your cell line to the required DMSO concentration. |
| Inconsistent results between different animal cohorts. | Variability in drug absorption due to formulation inconsistencies or fed/fasted state of the animals. | 1. Ensure the formulation is homogenous before each administration. If it is a suspension, vortex thoroughly. 2. Standardize the feeding schedule of the animals, as the presence of food can affect the absorption of lipophilic compounds. 3. Prepare fresh formulations regularly, as their stability over time may be limited. |
| Difficulty in achieving desired concentration for intravenous injection. | Poor solubility of this compound in common aqueous vehicles like saline or PBS. | 1. Use a co-solvent system. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. See Protocol 1 for a specific example. 2. Another option for preclinical IV studies is a vehicle containing N,N-Dimethylacetamide (DMA), Propylene glycol (PG), and Polyethylene Glycol (PEG-400).[5][6] 3. Ensure the final solution is clear and free of precipitation before injection. Administer via slow intravenous infusion to avoid rapid precipitation in the bloodstream.[5][7] |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound (GSK046)
| Property | Value | Reference |
| Molecular Weight | 414.48 g/mol | |
| Formula | C₂₃H₂₇FN₂O₄ | |
| Appearance | Solid | [2] |
| Solubility | ||
| DMSO | 83 mg/mL (200.25 mM) | [1] |
| Ethanol | 83 mg/mL (200.25 mM) | [1] |
| Water | Insoluble | [1] |
Table 2: Pharmacokinetic Parameters of this compound (GSK046) in Mice
| Parameter | Value | Dosing Conditions | Reference |
| Cmax (Maximum Plasma Concentration) | 1589 ng/mL | 10 mg/kg, Oral administration | [8] |
| 2993 ng/mL | 40 mg/kg, Oral administration | [8] | |
| T½ (Terminal Half-life) | 1.8 hours | 10 mg/kg, Oral administration | [8] |
| 1.9 hours | 40 mg/kg, Oral administration | [8] |
Experimental Protocols
Protocol 1: Co-solvent Vehicle for Intravenous (IV) or Oral (PO) Administration
This protocol is based on a formulation recommended by a commercial supplier of GSK046.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO to create a stock solution. For example, to prepare a final formulation with 1 mg/mL of the compound:
-
Add 100 µL of DMSO to 1 mg of this compound and vortex until fully dissolved.
-
-
Add PEG300 to the solution.
-
Add 400 µL of PEG300 and vortex thoroughly.
-
-
Add Tween-80 to the mixture.
-
Add 50 µL of Tween-80 and vortex until the solution is clear.
-
-
Finally, add saline to the desired final volume.
-
Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.
-
-
The final composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .
-
Visually inspect the solution for any precipitation before administration. This formulation should be prepared fresh daily.
Protocol 2: Nanosuspension Preparation by Wet Media Milling (General Method)
This method increases the surface area of the drug to improve dissolution.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
High-energy ball mill or similar milling equipment
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in purified water.
-
Create a pre-suspension by dispersing the this compound powder in a portion of the stabilizer solution.
-
Add the pre-suspension and milling media to the milling chamber.
-
Mill the suspension at a high speed for a specified duration (e.g., 1-6 hours). The optimal milling time should be determined experimentally by monitoring particle size.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS). The target particle size is typically in the range of 100-400 nm.
-
Assess the stability of the nanosuspension over time at different storage conditions.
Protocol 3: Solid Dispersion Preparation by Solvent Evaporation (General Method)
This method aims to create an amorphous dispersion of the drug in a polymer matrix.
Materials:
-
This compound
-
A suitable polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), or Soluplus®)
-
A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, ethanol, or acetone)
-
Rotary evaporator
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:4).
-
Completely dissolve both this compound and the chosen polymer in the organic solvent.
-
Remove the solvent using a rotary evaporator under vacuum. This should be done at a controlled temperature to ensure the stability of the compound.
-
A thin film will form on the wall of the flask. Further dry the film under vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the resulting powder in a desiccator to prevent moisture absorption, which could induce recrystallization.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.
Protocol 4: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS) (General Method)
This approach involves dissolving the drug in an oil/surfactant mixture that forms a fine emulsion upon contact with aqueous fluids in the gut.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween 80)
-
Co-solvent (e.g., Transcutol® HP, PEG400)
Procedure:
-
Screen for solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Based on the solubility data, select a combination of oil, surfactant, and co-solvent.
-
Prepare different ratios of the selected excipients and add this compound to each mixture.
-
Gently heat (e.g., to 40°C) and vortex the mixture until the drug is completely dissolved, resulting in a clear, homogenous solution.
-
To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a spontaneous emulsion.
-
Characterize the resulting emulsion for droplet size and stability.
-
For in vivo studies, the liquid SEDDS formulation can be filled into gelatin capsules.
Visualizations
Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of this compound.
Caption: Signaling pathway showing inhibition of STAT3 and NF-κB by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK046 | BET BD2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
refinement of experimental protocols for BET BD2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BET BD2-IN-1 (also known as iBET-BD2 or GSK046).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT.[1] These proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby regulating gene expression.[2] By selectively binding to BD2, this compound prevents the recruitment of BET proteins to chromatin at specific gene loci, leading to the modulation of transcriptional programs, particularly those involved in inflammation.[3]
Q2: What is the rationale for using a BD2-selective inhibitor over a pan-BET inhibitor?
A2: While pan-BET inhibitors target both the first (BD1) and second (BD2) bromodomains, studies have shown that these two domains can have distinct functions. BD1 is thought to be primarily involved in maintaining steady-state gene expression and has been linked to the anti-proliferative effects of pan-BET inhibitors in cancer.[3] In contrast, BD2 appears to be more critical for the induction of inflammatory gene expression in response to stimuli.[3][4] Therefore, a BD2-selective inhibitor like this compound may offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-BET inhibitors, particularly in the context of inflammatory diseases.[3]
Q3: What are the typical in vitro working concentrations for this compound?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, a general starting point for cell-based assays is in the range of 0.1 to 10 µM.[5] For example, a concentration of 1 µM has been shown to inhibit IFN-γ-induced MHC class I expression in K562 cells.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in DMSO.[6] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM or higher.[7] It is important to use high-quality DMSO as moisture can reduce the solubility of the compound.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected downstream effects on my target genes (e.g., inflammatory cytokines).
-
Question: What are the potential reasons for the lack of efficacy of this compound in my experiment?
-
Answer:
-
Suboptimal Concentration: The concentration of the inhibitor may be too low for your specific cell type. Perform a dose-response experiment to determine the EC50 for your readout of interest.
-
Compound Instability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
Cellular Context: The transcriptional regulation of your target genes may be less dependent on BD2 in your specific cell model. Consider using a pan-BET inhibitor as a positive control to confirm the involvement of BET proteins in general.
-
Timing of Treatment: The timing and duration of the inhibitor treatment may not be optimal for observing changes in your target genes. A time-course experiment can help to identify the ideal treatment window.
-
Off-Target Effects: Although selective, off-target effects are always a possibility. Cross-reference your findings with data from other BD2-selective inhibitors if available.
-
Problem 2: I am observing significant cell toxicity or off-target effects.
-
Question: How can I minimize toxicity and off-target effects when using this compound?
-
Answer:
-
High Concentration: The concentration of the inhibitor may be too high, leading to non-specific effects. Use the lowest effective concentration determined from your dose-response experiments.
-
DMSO Toxicity: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a tolerable level (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect on your cells.
-
Prolonged Exposure: Continuous exposure to the inhibitor might be causing toxicity. Consider shorter treatment durations or washout experiments.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to BET inhibition. It is crucial to establish a baseline for toxicity in your specific cell model.
-
Problem 3: My experimental results are not consistent between experiments.
-
Question: What are the common sources of variability in experiments with this compound?
-
Answer:
-
Stock Solution Inconsistency: Inconsistent preparation or storage of the stock solution can lead to variability. Always use freshly prepared dilutions from a properly stored stock.
-
Cell Passage Number: High passage numbers can lead to changes in cellular responses. Use cells within a consistent and low passage number range for all experiments.
-
Cell Density: The density of cells at the time of treatment can influence the outcome. Ensure consistent cell seeding densities across all experiments.
-
Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can contribute to variability. Adhere strictly to your optimized protocols.
-
Quantitative Data
Table 1: In Vitro Potency of this compound (GSK046) Against BET Bromodomains
| Target | IC50 (nM) | Assay Type |
| BRD2 BD2 | 264 | TR-FRET |
| BRD3 BD2 | 98 | TR-FRET |
| BRD4 BD2 | 49 | TR-FRET |
| BRDT BD2 | 214 | TR-FRET |
Data sourced from MedchemExpress and Selleck Chemicals.[5][8]
Table 2: Selectivity of this compound (iBET-BD2) for BD2 over BD1
| BET Protein | BD1 IC50 (µM) | BD2 IC50 (nM) | Selectivity (Fold) |
| BRD2 | 10.965 | 264 | ~41.5 |
| BRD3 | 36.317 | 98 | ~370.6 |
| BRD4 | 70.558 | 49 | ~1439.9 |
| BRDT | >50.119 | 214 | >234.2 |
Data sourced from Tocris Bioscience.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against a downstream target of BET proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
RT-qPCR for Inflammatory Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells with this compound and a pro-inflammatory stimulus (e.g., LPS). At the desired time point, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Visualizations
Caption: this compound inhibits the binding of BRD4's BD2 to acetylated histones, suppressing inflammatory gene transcription.
Caption: A general workflow for in vitro experiments using this compound.
Caption: A logical guide to troubleshooting common issues with this compound experiments.
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Navigating BET BD2 Inhibitor Experiments: A Technical Support Guide
Welcome to the technical support center for researchers working with BET (Bromodomain and Extra-Terminal) BD2 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you avoid common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My BD2-selective inhibitor shows weaker anti-proliferative effects in cancer cells compared to a pan-BET inhibitor. Is this expected?
A1: Yes, this is an expected outcome in many cancer models. The first bromodomain (BD1) is primarily responsible for anchoring BET proteins to chromatin and maintaining the expression of genes essential for cell proliferation.[1][2][3] Therefore, BD1 inhibition often has a more direct and potent anti-proliferative effect in cancer cells compared to BD2 inhibition alone.[2][4] BD2 is more involved in the recruitment of transcriptional machinery in response to inflammatory signals.[1][2]
Q2: I'm observing significant toxicity in my cell cultures even at low concentrations of my BD2 inhibitor. What could be the cause?
A2: Several factors could contribute to unexpected toxicity:
-
Lack of Selectivity: Your inhibitor might not be as selective for BD2 as presumed. It could be inhibiting BD1 or other non-BET bromodomain-containing proteins, leading to off-target effects.[5][6] Pan-BET inhibition is known to have dose-limiting toxicities.[7][8]
-
Off-Target Kinase Inhibition: Some small molecules designed as BET inhibitors have been found to inhibit kinases as an unintended off-target effect.[9]
-
On-Target, Off-Tissue Effects: The toxicity might be an on-target effect that is particularly pronounced in your specific cell type due to its dependence on BET protein functions.[5]
To troubleshoot this, it is crucial to perform comprehensive selectivity profiling.
Q3: How can I confirm that my BD2 inhibitor is engaging its target within the cell?
A3: Confirming target engagement in a cellular context is critical. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[10][11][12] CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[10][13] An increase in the thermal stability of your target protein in the presence of your inhibitor provides strong evidence of target engagement.[12][14]
Q4: What is the functional difference between inhibiting BD1 versus BD2?
A4: BD1 and BD2 domains have distinct, non-redundant functions.
-
BD1: Primarily required for maintaining steady-state gene expression and is crucial for the proliferation of cancer cells.[2][3][4] Inhibition of BD1 often phenocopies the effects of pan-BET inhibitors in oncology models.[2][8]
-
BD2: Plays a more significant role in the rapid induction of gene expression in response to stimuli, such as inflammation.[1][2] Consequently, BD2-selective inhibitors are often more effective in models of inflammatory and autoimmune diseases.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell-based assays | Assay variability; cell line heterogeneity; compound instability. | Standardize cell passage number and seeding density. Ensure compound solubility and stability in culture media. Use orthogonal assays to validate findings. |
| Lack of downstream effect (e.g., no change in MYC expression) | Poor cell permeability of the inhibitor; insufficient target engagement; cell line is not dependent on the target pathway. | Perform a CETSA to confirm target engagement.[10][11] Verify that the chosen cell line is known to be sensitive to BET inhibition.[9] Consider using a positive control pan-BET inhibitor like JQ1.[15] |
| Discrepancy between biochemical and cellular assay results | The inhibitor may have poor cell permeability or be subject to efflux pumps. The biochemical assay might not accurately reflect the cellular environment. | Assess compound permeability using assays like PAMPA. Use CETSA to measure target engagement in intact cells.[12][14] Cross-validate findings with multiple, distinct assays.[16] |
| Observed thrombocytopenia or other hematological toxicities in in vivo models | This is a known on-target toxicity of pan-BET inhibitors, potentially linked to the inhibition of GATA-1 function.[9] | Consider using a more BD2-selective inhibitor, as BD1 inhibition is more strongly linked to some of these toxicities.[8][17] Evaluate different dosing schedules to manage toxicity while maintaining efficacy.[7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow for assessing the target engagement of a BD2 inhibitor in cultured cells.
-
Cell Treatment: Culture your cells of interest to a suitable confluence. Treat the cells with your BD2 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: After incubation, harvest the cells and resuspend them in a buffered solution. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Fractionation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target BET protein (e.g., BRD4) remaining in solution using a method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, engagement.[10][11][12]
CETSA Experimental Workflow.
AlphaScreen Assay for Biochemical Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the binding of BET bromodomains to acetylated histone peptides.
-
Reagents: You will need a biotinylated histone peptide (the substrate), a GST-tagged BET bromodomain protein (e.g., BRD4-BD2), Streptavidin-coated Donor beads, and anti-GST-coated Acceptor beads.[18]
-
Reaction Setup: In a microplate, combine the GST-tagged bromodomain, the biotinylated histone peptide, and your test inhibitor at various concentrations.
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Bead Addition: Add the anti-GST Acceptor beads, which will bind to the GST-tagged bromodomain. Following another incubation, add the Streptavidin Donor beads, which will bind to the biotinylated histone peptide.
-
Signal Detection: If the bromodomain and histone peptide are interacting, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm. An effective inhibitor will disrupt the bromodomain-histone interaction, separating the beads and reducing the AlphaScreen signal.[18][19][20]
Principle of the AlphaScreen Assay.
Signaling Pathway and Logic
The primary mechanism of action for BET inhibitors is the disruption of the interaction between BET proteins and acetylated histones, which displaces these "epigenetic readers" from chromatin. This leads to the downregulation of key oncogenes like MYC.[9][15]
BET Inhibitor Mechanism of Action.
References
- 1. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation [cancer.fr]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The use of the cellular thermal shift assay for the detection of intracellular beta-site amyloid precursor protein cleaving enzyme-1 ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BET inhibitor - Wikipedia [en.wikipedia.org]
- 16. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Successes and challenges in the development of BD1-selective BET inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Optimization of Benzopiperazines as Potent Inhibitors of BET Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize toxicity of BET BD2-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the toxicity of BET BD2-IN-1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, with a reported IC50 of 1.6 nM.[1][2] Its primary mechanism of action involves the inhibition of Th17 cell differentiation by reducing the activation of the transcription factors STAT3 and NF-κB.[1] This makes it a valuable tool for research in inflammatory and autoimmune diseases such as psoriasis and inflammatory bowel disease (IBD).[1]
Q2: What are the known toxicities associated with BET inhibitors?
A2: Pan-BET inhibitors, which non-selectively target both the first (BD1) and second (BD2) bromodomains, are commonly associated with dose-limiting toxicities. The most frequently reported adverse effects in clinical and preclinical studies include thrombocytopenia (a reduction in platelet count) and gastrointestinal (GI) toxicity.[3][4] These on-target toxicities have hindered the broad therapeutic application of pan-BET inhibitors.
Q3: How does the BD2 selectivity of this compound contribute to minimizing toxicity?
A3: The leading strategy to mitigate the characteristic toxicities of pan-BET inhibitors is through the development of domain-selective inhibitors. Research suggests that the two bromodomains of BET proteins have distinct functions. BD1 is more involved in the maintenance of steady-state gene expression and has been linked to the anti-proliferative effects in cancer models, while BD2 is more critical for the rapid induction of inflammatory gene expression.[5][6] By selectively targeting BD2, inhibitors like this compound are designed to retain anti-inflammatory efficacy while having a reduced impact on the broader transcriptional landscape, which is thought to contribute to a better safety profile.[7][8][9]
Q4: Is this compound completely non-toxic?
A4: While BD2-selective inhibitors are generally better tolerated than pan-BET inhibitors, it is crucial to understand that "selective" does not mean "devoid of any toxicity." Preclinical studies on other BD2-selective inhibitors have shown a reduced incidence of thrombocytopenia and GI toxicity.[3][4] For instance, the BD2-selective inhibitor ABBV-744 demonstrated fewer of these side effects compared to a pan-BET inhibitor.[3] However, it is important to note that unforeseen toxicities can still arise. Researchers should conduct careful dose-response studies and monitor for a range of potential adverse effects in their specific experimental models.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity observed in cell-based assays. | - High concentration of this compound: Even selective inhibitors can be toxic at high concentrations. - Cell line sensitivity: Different cell lines can have varying sensitivities to BET inhibitors. - Off-target effects: At high concentrations, the selectivity of the inhibitor may be reduced. | - Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay. - Use a lower concentration of the inhibitor and/or reduce the incubation time. - Include a positive control for cytotoxicity to ensure the assay is performing correctly. - Consider using a different cell line if the current one is too sensitive. |
| In vivo experiments show signs of toxicity (e.g., weight loss, lethargy). | - High dosage: The administered dose may be too high for the animal model. - Route of administration: The chosen route may lead to acute toxicity. - Metabolism of the compound: The metabolic byproducts of this compound could have toxic effects. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. - Start with a lower dose and titrate up as needed. - Consider alternative routes of administration (e.g., oral vs. intraperitoneal) that may have a better toxicity profile. - Monitor animals closely for any signs of distress and have a clear endpoint for the study. |
| Inconsistent or unexpected results in functional assays (e.g., Th17 differentiation). | - Sub-optimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit BD2, or too high, causing confounding cytotoxic effects. - Assay variability: In vitro differentiation assays can be sensitive to minor variations in protocol. | - Re-validate the optimal concentration of this compound for your specific assay. - Ensure consistent cell culture conditions and reagent quality. - Include appropriate positive and negative controls to validate the assay performance. |
Quantitative Data Summary
Table 1: Comparative Toxicity of BET Inhibitors
| Inhibitor Type | Compound Example | Observed Toxicities | Reference |
| Pan-BET Inhibitor | ABBV-075 | Thrombocytopenia, Gastrointestinal Toxicity | [10] |
| BD2-Selective Inhibitor | ABBV-744 | Reduced platelet and gastrointestinal toxicities compared to pan-BET inhibitors | [3][4] |
| BD2-Selective Inhibitor | iBET-BD2 (GSK046) | Better tolerated in preclinical thrombocytopenia models | [10] |
This table summarizes general findings for representative compounds and is intended for comparative purposes. The specific toxicity profile of this compound should be determined empirically.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in inhibiting Th17 differentiation.
Caption: Experimental workflow for assessing and mitigating the toxicity of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the concentration of this compound that is toxic to a specific cell line (CC50).
Materials:
-
Cell line of interest (e.g., Jurkat, PBMCs)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.
-
Remove the medium from the wells and add the different concentrations of this compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the CC50 value (the concentration that causes 50% cytotoxicity).
Th17 Differentiation Assay
Objective: To assess the inhibitory effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.
Materials:
-
Naive CD4+ T cells (isolated from human PBMCs or mouse splenocytes)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies
-
Th17 polarizing cytokines: IL-6, TGF-β, IL-23, IL-1β
-
Anti-IFN-γ and Anti-IL-4 antibodies (to block other lineages)
-
This compound
-
Flow cytometer and antibodies for IL-17A and RORγt staining
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Isolate naive CD4+ T cells using a cell isolation kit.
-
Resuspend the cells in complete medium and add them to the coated plate along with soluble anti-CD28 antibody.
-
Add the Th17 polarizing cytokines and blocking antibodies to the wells.
-
Add different concentrations of this compound (or vehicle control) to the respective wells.
-
Culture the cells for 3-5 days.
-
For the last 4-6 hours of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
-
Harvest the cells and perform intracellular staining for the Th17 markers IL-17A and RORγt.
-
Analyze the percentage of IL-17A+ and RORγt+ cells by flow cytometry to determine the effect of this compound on Th17 differentiation.
STAT3/NF-κB Activation Assay (Western Blot)
Objective: To measure the effect of this compound on the phosphorylation of STAT3 and NF-κB p65.
Materials:
-
Cells that have been treated with a stimulant (e.g., IL-6 for STAT3, LPS for NF-κB) in the presence or absence of this compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3, anti-total-STAT3, anti-phospho-NF-κB p65, anti-total-NF-κB p65, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the stimulant and/or this compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein and the loading control to normalize the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Validation & Comparative
On-Target Efficacy of BET BD2-IN-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the on-target effects of the selective BET bromodomain inhibitor, BET BD2-IN-1, with a comparative analysis against other relevant inhibitors.
This guide provides a comprehensive overview of the on-target effects of this compound, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. The comparative analysis includes quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the evaluation of this compound for research and drug development purposes.
Comparative Analysis of BET Inhibitor Potency and Selectivity
The on-target activity of this compound has been rigorously characterized and compared with other well-known BET inhibitors, including the BD2-selective compounds ABBV-744 and GSK046 (iBET-BD2), and the pan-BET inhibitor JQ1. The following table summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) for these compounds against the first (BD1) and second (BD2) bromodomains of BRD4, a key member of the BET family.
| Compound | Target | IC50 (nM) | Kd (nM) | Selectivity (BD1/BD2) |
| This compound (compound 45) | BRD4 BD2 | 1.6 [1] | - | ~328-fold [1] |
| BRD4 BD1 | 524 [1] | - | ||
| ABBV-744 | BRD4 BD2 | 4[2][3] | 3[4] | ~501.5-fold[5] |
| BRD4 BD1 | 2006[5][6] | - | ||
| GSK046 (iBET-BD2) | BRD4 BD2 | 49[7][8][9] | - | - |
| BRD2 BD2 | 264[7][8][9] | - | ||
| BRD3 BD2 | 98[7][8][9] | - | ||
| BRDT BD2 | 214[7][8][9] | - | ||
| JQ1 | BRD4 BD1 | - | 77[10] | Pan-BET Inhibitor |
| BRD4 BD2 | - | 123[10] |
On-Target Validation: Experimental Protocols
The confirmation of on-target effects for BET inhibitors relies on a variety of robust biochemical and cellular assays. Below are detailed protocols for key experiments used to characterize this compound and its counterparts.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying the binding of an inhibitor to its target protein.[11][12][13][14][15]
Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium) conjugated to the target protein and an acceptor fluorophore conjugated to a ligand or antibody that also binds the target. Inhibition of this interaction by a compound results in a decrease in the FRET signal.[11]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the recombinant BET bromodomain protein (e.g., BRD4 BD2) tagged with a donor fluorophore (e.g., Eu-W1284).
-
Prepare a solution of a biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac) that binds to the bromodomain.
-
Prepare a solution of streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
-
Assay Procedure:
-
In a 384-well plate, add the BET bromodomain protein solution.
-
Add the test compound dilutions.
-
Add the biotinylated histone peptide.
-
Add the streptavidin-acceptor solution.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BROMOscan™ Assay
BROMOscan™ is a competitive binding assay used to determine the dissociation constant (Kd) of a compound for a large panel of bromodomains, providing a comprehensive selectivity profile.[16][17][18][19][20]
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR of the attached DNA tag.[16]
Protocol:
-
Assay Setup:
-
A proprietary ligand is immobilized on a solid support.
-
The DNA-tagged BET bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of the test compound.
-
-
Competition and Quantification:
-
After an incubation period, the unbound protein is washed away.
-
The amount of bound bromodomain protein is quantified by qPCR using primers specific for the DNA tag.
-
-
Data Analysis:
-
The amount of bound protein is inversely proportional to the affinity of the test compound.
-
The data is used to calculate the dissociation constant (Kd) for the interaction between the compound and the bromodomain.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[21][22][23][24][25]
Principle: The binding of a ligand, such as a small molecule inhibitor, can increase the thermal stability of its target protein. This stabilization can be detected by heating cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[25]
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Visualizing On-Target Effects and Mechanisms
To further elucidate the context of this compound's on-target effects, the following diagrams illustrate the relevant signaling pathway, experimental workflows, and the logic behind selective inhibition.
Figure 1: Simplified BET protein signaling pathway.
Figure 2: Experimental workflow for on-target validation.
Figure 3: Logic of selective versus pan-BET inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GSK046 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 9. ushelf.com [ushelf.com]
- 10. (+)-JQ1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. columbiabiosciences.com [columbiabiosciences.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 23. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. annualreviews.org [annualreviews.org]
A Comparative Guide: BET BD2-Selective vs. Pan-BET Inhibitors in Research and Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between targeted and broad-spectrum inhibitors is critical for advancing therapeutic strategies. This guide provides an objective comparison of the efficacy of BET BD2-selective inhibitors versus pan-BET inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that regulate gene transcription and are implicated in a variety of diseases, including cancer and inflammatory conditions.[1] Pan-BET inhibitors, which target both the first (BD1) and second (BD2) bromodomains of all BET proteins, have shown therapeutic promise but are often associated with on-target toxicities.[2] This has spurred the development of domain-selective inhibitors, particularly those targeting BD2, with the aim of improving safety profiles while maintaining or enhancing efficacy in specific contexts.[3]
This guide reveals that while pan-BET inhibitors and BD1-selective inhibitors demonstrate potent anti-proliferative effects in various cancers, largely by downregulating the MYC oncogene, BD2-selective inhibitors exhibit a more pronounced efficacy in models of inflammation and autoimmune disease.[4][5] Notably, BD2-selective inhibitors often present a superior safety profile, with reduced cytotoxicity compared to their pan-inhibitor counterparts at equivalent concentrations.[1][6]
Data Presentation: Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the quantitative data from key studies, offering a direct comparison of the performance of BD2-selective and pan-BET inhibitors across different experimental models.
Table 1: In Vitro Cell Viability (IC50 Values in nM)
| Cell Line | Pan-BET Inhibitor (JQ1) | BD2-Selective Inhibitor (ABBV-744) | BD1-Selective Inhibitor (iBET-BD1/GSK778) | Reference |
| MOLM-13 (AML) | ~200 | >10,000 | ~250 | [4] |
| MDA-MB-453 (Breast Cancer) | ~300 | >10,000 | ~400 | [4] |
| K562 (CML) | - | - | - | |
| HepG2 (Hepatocellular Carcinoma) | ~5000 (at 24h) | ~50 (at 12h, as ABBV-075) | - | [7] |
| Orbital Fibroblasts (TED) | >100 (minimal cytotoxicity) | >500 (minimal cytotoxicity) | - | [1] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Inhibitor | Dosage | Tumor Growth Inhibition (%) | Reference |
| VCaP (Prostate Cancer) | dBET-3 (degrader) | 5 mg/kg | Significant tumor regression | [8] |
| MCC-3 (Merkel Cell Carcinoma) | JQ1 | - | 75.6 | [9] |
| MKL-1 (Merkel Cell Carcinoma) | JQ1 | - | 48.9 | [9] |
| MPM473 (Mesothelioma) | OTX015 | - | Significant delay in cell growth | [10] |
| EPP(#1)-MI (Ependymoma) | OTX015 | - | Extended median survival from 25 to 45 days | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Cell Viability Assay (CCK-8/MTT)
This protocol is a standard procedure for assessing the effect of BET inhibitors on cell proliferation and viability.
-
Cell Seeding: Cells in the logarithmic growth phase are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2][12]
-
Drug Treatment: A serial dilution of the BET inhibitors (pan-BET or BD2-selective) is prepared in culture medium. The medium from the cell plates is replaced with 100 µL of medium containing the different concentrations of the inhibitors. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]
-
Reagent Addition:
-
CCK-8: 10 µL of CCK-8 solution is added to each well. The plate is then incubated for 1-4 hours.[2][12]
-
MTT: 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours. Following incubation, 100-150 µL of MTT solvent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals. The plate is then shaken on an orbital shaker for 15 minutes.[13]
-
-
Absorbance Measurement: The absorbance is measured using a microplate reader at 450 nm for CCK-8 and 570 nm (with a reference wavelength of 630 nm) for MTT.[12][13]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Gene Expression Analysis (RNA-Sequencing)
This protocol outlines the steps for analyzing genome-wide transcriptional changes following treatment with BET inhibitors.
-
Cell Treatment and RNA Extraction: Cells are treated with the desired concentrations of BET inhibitors or vehicle control for a specific duration (e.g., 2, 4, 12, or 24 hours). Total RNA is then extracted using a suitable RNA isolation kit according to the manufacturer's instructions.[5][14]
-
Library Preparation: The quality and quantity of the extracted RNA are assessed using a bioanalyzer. RNA sequencing libraries are prepared from high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[15]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The processed reads are aligned to a reference genome.
-
Differential Gene Expression: The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the inhibitor-treated and control groups. Genes with a significant change in expression (e.g., log2 fold change ≥ 1.5 and p-value ≤ 0.01) are identified.[14]
-
Functional Analysis: Gene ontology and pathway enrichment analyses are performed on the differentially expressed genes to identify the biological processes and signaling pathways affected by the inhibitors.[14]
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of BET inhibitors in a mouse model.
-
Cell Implantation: Human cancer cells (e.g., 2 x 10^6 cells) suspended in a solution like PBS with Matrigel are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NSG mice).[8][16]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups (typically 5-10 mice per group).[8][16]
-
Drug Administration: The BET inhibitor or vehicle control is administered to the mice according to a predetermined schedule and dosage (e.g., daily oral gavage or intraperitoneal injection).[11]
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (length x width²) / 2.[16]
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or when the mice show signs of excessive toxicity. The efficacy of the inhibitor is assessed by comparing the tumor growth curves and final tumor volumes between the treated and control groups.[9] Survival analysis can also be performed.[11]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The development of domain-selective BET inhibitors, particularly those targeting BD2, represents a significant advancement in epigenetic drug discovery. While pan-BET inhibitors remain a powerful tool against many cancers due to their potent inhibition of MYC-driven proliferation, their broader activity can lead to undesirable side effects. BD2-selective inhibitors offer a promising alternative, demonstrating superior efficacy in inflammatory models and a more favorable safety profile. This targeted approach allows for a more refined therapeutic intervention, potentially expanding the clinical utility of BET inhibition to a wider range of diseases. The choice between a pan-BET and a BD2-selective inhibitor will ultimately depend on the specific disease context, with cancer models favoring the broader activity of pan-inhibitors and inflammatory conditions benefiting from the more targeted and less toxic effects of BD2-selective agents. Further research into the distinct biological roles of BD1 and BD2 will undoubtedly pave the way for even more sophisticated and effective BET-targeted therapies.
References
- 1. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. BD2 inhibitor ABBV-744 demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]
- 5. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ptglab.com [ptglab.com]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. viennabiocenter.org [viennabiocenter.org]
- 16. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
A Comparative Guide to Selective BET Bromodomain 2 (BD2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that regulate gene transcription.[1] Their two tandem bromodomains, BD1 and BD2, recognize acetylated lysine residues on histones and other proteins, tethering transcriptional machinery to chromatin.[2] While first-generation pan-BET inhibitors that target both domains have shown therapeutic promise, their clinical utility has been hampered by dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues.[3] This has spurred the development of domain-selective inhibitors. Emerging evidence suggests that BD1 and BD2 have distinct biological functions; BD1 is primarily required for maintaining steady-state gene expression, whereas BD2 is more critical for the rapid induction of inflammatory genes.[4][5] Consequently, selective BD2 inhibition may offer a therapeutic window with improved efficacy and a better safety profile, particularly in inflammatory diseases and specific cancers.[6][7]
This guide provides a comparative analysis of prominent BET BD2 selective inhibitors, presenting key performance data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Comparative Performance of BD2 Selective Inhibitors
The following tables summarize the biochemical potency, selectivity, and cellular activity of several leading BD2 selective inhibitors based on publicly available data.
Table 1: Biochemical Potency and Selectivity Against BRD4
| Inhibitor | BD1 Kd or IC50 (nM) | BD2 Kd or IC50 (nM) | Selectivity (Fold, BD1/BD2) | Assay Type | Reference |
| ABBV-744 | 520 | 1.6 | ~325 | TR-FRET | [3][8] |
| GSK620 | >200x BD2 affinity | - | >200 | TR-FRET | [4][8] |
| GSK046 (iBET-BD2) | - | - | High | Not specified | [9][10] |
| Compound 45 | 524 (IC50) | 1.6 (IC50) | 328 | Not specified | [11] |
| NUV-868 | - | - | BD2-selective | Not specified | [12] |
| BBC0906 | - | - | High | DEL Screening | [13] |
Table 2: Cellular Antiproliferative Activity
| Inhibitor | Cell Line | Indication | IC50 | Reference |
| ABBV-744 | VCaP | Prostate Cancer | Potent activity | [3] |
| ABBV-744 | MOLM-13 | Acute Myeloid Leukemia | Potent activity | [3] |
| iBET-BD2 (GSK046) | MDA-453 | Breast Cancer | >10,000 nM | [9] |
| iBET-BD2 (GSK046) | MOLM-13 | Acute Myeloid Leukemia | >10,000 nM | [9] |
| SJ018 | Multiple | Pediatric Cancer | Potent cytotoxicity | [2] |
Note: The relative lack of antiproliferative activity of iBET-BD2 in these specific cancer cell lines aligns with the hypothesis that BD1 inhibition is the primary driver of anticancer effects in many models.[5][9] However, inhibitors like ABBV-744 and SJ018 show potent effects in specific contexts, such as AR-driven prostate cancer and MYC-driven pediatric cancers, respectively.[2][3]
Mechanism of Action and Signaling Pathways
BET proteins, particularly BRD4, act as scaffolds on chromatin. By binding to acetylated histones via their bromodomains, they recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex then phosphorylates RNA Polymerase II, stimulating transcriptional elongation of target genes, including oncogenes like MYC and key inflammatory regulators.[14] BD2 selective inhibitors function by competitively binding to the acetyl-lysine pocket of the second bromodomain, preventing BRD4 from engaging with chromatin at specific gene loci, thereby suppressing the induction of gene expression.[3]
Caption: BET protein (BRD4) signaling and the blocking action of a BD2 selective inhibitor.
Experimental Protocols
Objective comparison requires standardized and robust methodologies. Below are detailed protocols for key assays used to characterize BET inhibitors.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay quantitatively measures the binding affinity of an inhibitor to an isolated bromodomain.
-
Objective: To determine the IC50 value of a test compound for the BRD4-BD1 and BRD4-BD2 domains.
-
Materials:
-
Recombinant His-tagged BRD4-BD1 or BRD4-BD2 protein.
-
Biotinylated histone H4 acetylated peptide (e.g., Biotin-H4K5acK8ac).
-
LanthaScreen™ Eu-anti-His Antibody (Donor fluorophore, Thermo Fisher).
-
Streptavidin-LANCE™ Ultra (Acceptor fluorophore, PerkinElmer).
-
Test inhibitor (serially diluted in DMSO).
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA.
-
384-well low-volume black plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a dilution into the assay buffer.
-
In a 384-well plate, add the assay buffer containing the BRD4-BD protein and the Eu-anti-His antibody.
-
Add the diluted test inhibitor or DMSO (for control wells).
-
Incubate for 15 minutes at room temperature.
-
Add the assay buffer containing the biotinylated histone peptide and Streptavidin-LANCE Ultra.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Caption: Step-by-step experimental workflow for a typical TR-FRET binding assay.
2. BROMOscan™ Competition Binding Assay
This is a high-throughput method to assess the selectivity of an inhibitor across a wide panel of human bromodomains.
-
Objective: To determine the dissociation constant (Kd) of an inhibitor against a large panel of bromodomains, thereby profiling its selectivity.
-
Principle: The assay measures the ability of a test compound to compete with a proprietary, immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is measured via qPCR of the attached DNA tag.
-
Procedure (Generalized):
-
A panel of DNA-tagged bromodomains is prepared.
-
The test inhibitor is incubated with the bromodomain protein.
-
The mixture is added to wells containing an immobilized, proprietary ligand.
-
After an equilibration period, unbound proteins are washed away.
-
The amount of remaining DNA-tagged protein is quantified using qPCR.
-
Binding is expressed as a percentage of the DMSO control, and Kd values are calculated from the competition curve.[4]
-
3. Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines.
-
Objective: To determine the IC50 of an inhibitor in a cellular context.
-
Procedure:
-
Seed cancer cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test inhibitor or DMSO control.
-
Incubate for a specified period (e.g., 72 hours).[9]
-
Add CellTiter-Glo® Reagent (Promega), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate for 10 minutes to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to DMSO controls and plot against inhibitor concentration to calculate the IC50.
-
Logical Framework: Functional Consequences of Domain Selectivity
Inhibiting BD1 versus BD2 can lead to distinct biological outcomes. Pan-BET inhibitors affect both steady-state and inducible gene expression. In contrast, selective inhibitors can decouple these functions, which may translate to a more targeted therapeutic effect with fewer side effects.
Caption: Logical relationship between BET inhibitor selectivity and biological outcomes.
References
- 1. BET inhibitor - Wikipedia [en.wikipedia.org]
- 2. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a Bromodomain and Extra Terminal Domain (BET) Inhibitor with the Selectivity for the Second Bromodomain (BD2) and the Capacity for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. mdpi.com [mdpi.com]
- 14. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective BET Bromodomain 2 (BD2) Inhibitors: Cross-Validation of Efficacy in Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of selective Bromodomain and Extra-Terminal domain (BET) protein inhibitors targeting the second bromodomain (BD2). We will focus on the recently identified inhibitor, BET BD2-IN-1 , and compare its performance with other well-characterized selective BD2 inhibitors, namely GSK046 (iBET-BD2) and ABBV-744 . This guide aims to provide objective data and detailed experimental protocols to aid researchers in selecting the appropriate tools for their studies in oncology, inflammation, and autoimmune diseases.
Introduction to BET Proteins and Selective BD2 Inhibition
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] Each BET protein contains two tandem bromodomains, BD1 and BD2, which have distinct biological functions. While pan-BET inhibitors have shown therapeutic promise, they are often associated with toxicity due to the inhibition of both domains. Recent research has focused on developing selective inhibitors for either BD1 or BD2 to achieve more targeted therapeutic effects with potentially improved safety profiles.[2] BD1 is primarily associated with maintaining steady-state gene expression and cell proliferation, making it a key target in cancer. In contrast, BD2 appears to be more critical for the induction of rapid gene expression in response to inflammatory stimuli, positioning it as a promising target for inflammatory and autoimmune diseases.[3][4][5]
This guide focuses on this compound, a potent and highly selective BD2 inhibitor, and provides a comparative analysis of its activity against other selective BD2 inhibitors.
Signaling Pathway of BET BD2 Inhibition in Inflammatory Response
Selective inhibition of BET BD2 has been shown to modulate inflammatory pathways. The inhibitor this compound has been reported to suppress the differentiation of Th17 cells, which are key mediators of autoimmune diseases. This is achieved by downregulating the activation of the STAT3 and NF-κB signaling pathways.[6][7]
Caption: BET BD2 signaling pathway in Th17 cell differentiation.
Comparative Performance Data
The following tables summarize the in vitro potency and cellular effects of this compound in comparison to GSK046 (iBET-BD2) and ABBV-744.
Table 1: Comparative Binding Affinity (IC50, nM) of Selective BET BD2 Inhibitors
| Compound | BRD2 BD1 | BRD2 BD2 | BRD3 BD1 | BRD3 BD2 | BRD4 BD1 | BRD4 BD2 | BRDT BD1 | BRDT BD2 | Selectivity (BD1/BD2 for BRD4) | Reference |
| This compound | - | - | - | - | 524 | 1.6 | - | - | 328-fold | [3][8] |
| GSK046 (iBET-BD2) | 10965 | 264 | 36317 | 98 | 70558 | 49 | >50119 | 214 | >1440-fold | [4][9][10][11] |
| ABBV-744 | >300x selectivity | 8 | >300x selectivity | 13 | >300x selectivity | 4 | >300x selectivity | 18 | >300-fold | [12][13] |
Note: "-" indicates data not available in the searched sources. Selectivity is calculated for BRD4 as it is a primary target in many studies.
Table 2: Summary of Cellular Effects of Selective BET BD2 Inhibitors
| Compound | Cell Line(s) | Assay | Observed Effects | Reference |
| This compound | Mouse naive CD4+ T cells | Th17 Differentiation Assay | Potently inhibits Th17 cell differentiation. | [6][7] |
| Mouse splenocytes | Cytokine Release Assay | Reduces levels of Th17-related cytokines. | [3] | |
| GSK046 (iBET-BD2) | K562 | MHC Class I Expression | Inhibits IFN-γ-induced MHC class I protein expression at 1 µM. | [4][11] |
| Human primary CD4+ T cells | Proliferation/Cytokine Assay | No effect on proliferation, but inhibits production of IFNγ, IL-17A, and IL-22. | [3][9] | |
| PMA-stimulated macrophages | Macrophage Activation | Impairs macrophage activation without impacting cell viability. | [3][9] | |
| BJ and primary fibroblasts | Cell Proliferation | Did not reduce cell proliferation, unlike pan-BET and BD1-selective inhibitors. | [14] | |
| ABBV-744 | AML cell lines (e.g., MV4:11, SKM-1) | Cell Proliferation (5-day assay) | Potent antiproliferative activity. | |
| MV4:11 | Cell Cycle Analysis | Induces G1 cell cycle arrest. | ||
| Prostate cancer cell lines (AR-positive) | Cell Proliferation | Potent antiproliferative activity. | [5][12] | |
| Gastric cancer cells (AGS, HGC-27) | Cell Viability (CCK8) | Inhibits cell viability in a dose- and time-dependent manner. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key assays used to evaluate BET inhibitors.
Experimental Workflow
Caption: General experimental workflow for inhibitor testing.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is used to determine the IC50 values of inhibitors against BET bromodomains.
-
Reagents: Recombinant His-tagged BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4), biotinylated histone H4 peptide (e.g., acetylated at K5, K8, K12, and K16), Europium-labeled anti-His antibody (donor), and APC-labeled streptavidin (acceptor).
-
Procedure:
-
Prepare a serial dilution of the test inhibitor (e.g., this compound).
-
In a 384-well plate, add the BET bromodomain protein, biotinylated histone peptide, and the inhibitor at various concentrations.
-
Incubate at room temperature for 30 minutes.
-
Add the Europium-labeled anti-His antibody and APC-labeled streptavidin.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the values against the inhibitor concentration to determine the IC50.
-
Cell Viability Assay (e.g., using CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of ATP.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the BET inhibitor or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins.
-
Procedure:
-
Cell Lysis: Treat cells with the BET inhibitor for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, p-NF-κB, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
The development of selective BET BD2 inhibitors like This compound , GSK046 (iBET-BD2) , and ABBV-744 represents a significant advancement in the field of epigenetic therapy. These compounds offer the potential for more targeted intervention with an improved therapeutic window compared to pan-BET inhibitors, particularly for inflammatory and autoimmune diseases. This compound demonstrates remarkable potency and selectivity for BD2, with promising activity in preclinical models of inflammation. The comparative data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of selective BET BD2 inhibition across various disease models.
References
- 1. Rational Design of Bioorthogonally Activatable PROTAC for Tumor-Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Bromodomain and Extra Terminal Domain (BET) Inhibitor with the Selectivity for the Second Bromodomain (BD2) and the Capacity for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immunoinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BET bromodomain inhibition suppresses TH17-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a brain-permeable bromodomain and extra terminal domain (BET) inhibitor with selectivity for BD1 for the treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BET bromodomain inhibition suppresses TH17-mediated pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective BET Bromodomain Inhibitors: BD1 vs. BD2
For Researchers, Scientists, and Drug Development Professionals
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, making them attractive targets in oncology and inflammatory diseases. These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci. While first-generation pan-BET inhibitors have shown promise, their clinical utility has been hampered by dose-limiting toxicities. This has spurred the development of inhibitors with selectivity for either BD1 or BD2, revealing distinct biological functions and therapeutic opportunities for each domain.
This guide provides an objective comparison of BD1-selective versus BD2-selective BET inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies and to inform the development of next-generation epigenetic therapies.
Key Distinctions in Function and Therapeutic Potential
Experimental evidence suggests a division of labor between the two bromodomains. BD1 appears to be essential for maintaining steady-state gene expression programs, while BD2 plays a more prominent role in the induction of gene expression in response to stimuli such as inflammation.[1] This fundamental difference translates into distinct therapeutic profiles for domain-selective inhibitors.
BD1-selective inhibitors often mimic the effects of pan-BET inhibitors in cancer models.[1] They have been shown to effectively suppress the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis.[1] This is largely attributed to their ability to downregulate key oncogenes like MYC.[2][3][4][5][6]
BD2-selective inhibitors , on the other hand, have demonstrated significant potential in models of inflammatory and autoimmune diseases.[1] They are particularly effective at suppressing the production of pro-inflammatory cytokines and chemokines.[7][8] Notably, some BD2-selective inhibitors, such as ABBV-744, have also shown robust antitumor activity in specific cancer types like acute myeloid leukemia (AML), with a potentially improved therapeutic window compared to pan-BET inhibitors.[9][10]
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the biochemical potency (IC50 values) and selectivity of representative BD1-selective, BD2-selective, and pan-BET inhibitors against the bromodomains of BRD2, BRD3, and BRD4.
Table 1: Potency and Selectivity of BD1-Selective Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (BD1 vs. BD2) | Reference |
| GSK778 (iBET-BD1) | BRD2 BD1 | 75 | >50-fold | [11] |
| BRD3 BD1 | 41 | ~30-fold | [11] | |
| BRD4 BD1 | 41 | >140-fold | [11] | |
| BRDT BD1 | 143 | >120-fold | [11] | |
| CDD-787 | BRDT BD1 | 2.1 | ~5000-fold | [12] |
| LT052 | BRD4 BD1 | 88 | 138-fold | [12] |
Table 2: Potency and Selectivity of BD2-Selective Inhibitors
| Inhibitor | Target | IC50 (nM) | Selectivity (BD2 vs. BD1) | Reference |
| GSK046 (iBET-BD2) | BRD2 BD2 | 264 | >15-fold | [7][8] |
| BRD3 BD2 | 98 | >12-fold | [7][8] | |
| BRD4 BD2 | 49 | >120-fold | [7][8] | |
| BRDT BD2 | 214 | >80-fold | [7][8] | |
| ABBV-744 | BRD2 BD2 | 8 | >300-fold | [13] |
| BRD3 BD2 | 13 | >570-fold | [13] | |
| BRD4 BD2 | 4 | >500-fold | [13] | |
| BRDT BD2 | 19 | >96-fold | [13] | |
| Apabetalone (RVX-208) | BRD4 BD2 | 510 | ~170-fold | [14][15] |
Table 3: Potency of Pan-BET Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| JQ1 | BRD4 BD1 | 77 | [16] |
| BRD4 BD2 | 33 | [16] | |
| OTX015 | BRD2 | 11 | |
| BRD3 | 19 | ||
| BRD4 | 11 | ||
| I-BET151 | BRD2 | 500 | [14] |
| BRD3 | 250 | [14] | |
| BRD4 | 790 | [14] | |
| ABBV-075 | BRD2 BD1 | 27 | [13] |
| BRD2 BD2 | 7 | [13] | |
| BRD3 BD1 | 15 | [13] | |
| BRD3 BD2 | 5 | [13] | |
| BRD4 BD1 | 11 | [13] | |
| BRD4 BD2 | 3 | [13] |
Signaling Pathways and Experimental Workflows
The differential effects of BD1 and BD2 selective inhibitors can be attributed to their distinct roles in regulating key signaling pathways, most notably the MYC and NF-κB pathways.
MYC Signaling Pathway
The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is frequently deregulated in cancer. BET proteins, particularly BRD4, are known to occupy the super-enhancers that drive MYC transcription. Inhibition of BET proteins leads to the displacement of BRD4 from these regulatory regions, resulting in a rapid downregulation of MYC expression.[2][3][5] BD1-selective inhibitors have been shown to be particularly effective in this regard, phenocopying the effects of pan-BET inhibitors on MYC-driven cancers.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. BRD4 has been shown to interact with acetylated RelA, a key component of the NF-κB complex, to promote the transcription of pro-inflammatory genes.[17][18] Both BD1 and BD2 selective inhibitors can modulate NF-κB signaling, but BD2-selective inhibitors have shown particularly strong anti-inflammatory effects, suggesting a key role for BD2 in this context. Some studies suggest that BET inhibitors can suppress the noncanonical NF-κB pathway.[19]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of BET inhibitors are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This assay is used to determine the binding affinity of inhibitors to isolated bromodomain proteins.
Principle: The assay measures the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody bound to a GST-tagged bromodomain) and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). Inhibitors that bind to the bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x TR-FRET assay buffer.
-
Dilute the GST-tagged bromodomain protein, the terbium-labeled donor antibody, the dye-labeled acceptor peptide, and the test inhibitor to the desired concentrations in the assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted bromodomain protein to the wells of a low-volume 384-well plate.
-
Add the test inhibitor at various concentrations. For control wells, add buffer or a known inhibitor.
-
Add the dye-labeled acceptor peptide.
-
Add the terbium-labeled donor antibody.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
BROMOscan® Assay
This is a competition binding assay used to assess the selectivity of inhibitors across a large panel of bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
Protocol:
-
Assay Setup: The assay is typically performed by a commercial service (e.g., Eurofins DiscoverX).
-
Competition: The test inhibitor is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are expressed as a percentage of control binding. Plotting the percentage of control against the inhibitor concentration allows for the determination of the dissociation constant (Kd).
Cell Viability Assay
This assay measures the effect of inhibitors on the proliferation and survival of cancer cells.
Principle: Assays like the MTT or CellTiter-Glo® assay measure metabolic activity, which is proportional to the number of viable cells.
Protocol (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis
This assay determines the effect of inhibitors on the progression of cells through the different phases of the cell cycle.
Principle: Cells are stained with a fluorescent dye that intercalates into DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test inhibitor at a specific concentration for a defined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic regions where BET proteins are bound.
Principle: Cells are treated with a cross-linking agent to fix protein-DNA interactions. The chromatin is then sheared, and an antibody specific to the BET protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle control. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of a desired size range (e.g., 200-500 bp).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the target BET protein. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of the BET protein.
RNA Sequencing (RNA-seq)
This method is used to analyze the global changes in gene expression following inhibitor treatment.
Principle: RNA is extracted from treated and control cells, converted to cDNA, and sequenced. The sequencing reads are then mapped to a reference genome to quantify the expression level of each gene.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor or vehicle control. Extract total RNA using a suitable method (e.g., TRIzol or a column-based kit).
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA).
-
Fragment the remaining RNA.
-
Synthesize first- and second-strand cDNA.
-
Ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the inhibitor.
-
Perform pathway and gene ontology analysis to understand the biological processes affected by the inhibitor.
-
Conclusion
The development of domain-selective BET inhibitors has provided invaluable tools to dissect the distinct biological roles of BD1 and BD2. BD1-selective inhibitors show significant promise in oncology by effectively targeting MYC-driven cancers, while BD2-selective inhibitors are emerging as a potential new class of therapeutics for inflammatory diseases and certain malignancies with an improved safety profile. The choice of inhibitor should be guided by the specific biological question and the therapeutic context. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation of these and future BET inhibitors.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. BET inhibition revealed varying MYC dependency mechanisms independent of gene alterations in aggressive B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bromodomain Protein Inhibition Protects β-Cells from Cytokine-Induced Death and Dysfunction via Antagonism of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BET inhibitor suppresses melanoma progression via the noncanonical NF-κB/SPP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BD2-Selective BET Inhibitors: iBET-BD2 and Beyond
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy and experimental validation of iBET-BD2 and other selective inhibitors of the second bromodomain of the Bromodomain and Extra-Terminal (BET) protein family.
The landscape of epigenetic drug discovery has seen a significant shift towards domain-selective targeting of BET proteins. While pan-BET inhibitors have shown promise, their clinical utility has been hampered by dose-limiting toxicities. This has spurred the development of inhibitors that selectively target either the first (BD1) or the second (BD2) bromodomain. Notably, BD2-selective inhibitors have garnered considerable interest for their potential in modulating inflammatory and autoimmune diseases with a potentially improved safety profile. This guide provides a side-by-side comparison of the prominent BD2-selective inhibitor, iBET-BD2 (GSK046), with other notable BD2 inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of BD2-Selective Inhibitors
The following table summarizes the biochemical and cellular activities of iBET-BD2 against other well-characterized BD2-selective inhibitors, ABBV-744 and RVX-208. It is important to note that direct comparisons can be challenging due to variations in assay conditions across different studies[1].
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) | Selectivity | Reference |
| iBET-BD2 (GSK046) | BRD2-BD2 | TR-FRET | 264 | >300-fold for BD2 over BD1 of BRD4 | [2] |
| BRD3-BD2 | TR-FRET | 98 | [2] | ||
| BRD4-BD2 | TR-FRET | 49 | [2] | ||
| BRDT-BD2 | TR-FRET | 214 | [2] | ||
| ABBV-744 | BRD4-BD2 | HTRF | 0.26 | Several hundred-fold for BD2 over BD1 | [3] |
| BRD4-BD1 | HTRF | 210.30 | [3] | ||
| RVX-208 | BRD2-BD2 | AlphaScreen | 510 | ~170-fold for BD2 over BD1 | |
| BRD2-BD1 | AlphaScreen | >87,000 | |||
| BRD4-BD2 | Isothermal Calorimetry | ~5-30 (Kd) | |||
| BRD4-BD1 | Isothermal Calorimetry | ~2000-3000 (Kd) |
Signaling Pathways and Mechanism of Action
BET proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene loci. The two tandem bromodomains, BD1 and BD2, exhibit distinct functional roles. BD1 is primarily responsible for anchoring BET proteins to chromatin and maintaining steady-state gene expression. In contrast, BD2 plays a more prominent role in the rapid induction of gene expression in response to inflammatory stimuli[4]. BD2-selective inhibitors like iBET-BD2 are thought to exert their anti-inflammatory effects by disrupting the interaction of BET proteins with transcription factors such as NF-κB at inflammatory gene promoters.
Experimental Workflows
The following diagram illustrates a general workflow for characterizing BD2-selective inhibitors, from initial biochemical screening to cellular and in vivo validation.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Objective: To determine the in vitro potency (IC50) of inhibitors against BET bromodomains.
Principle: This assay measures the binding of a biotinylated histone peptide (acceptor) to a GST-tagged BET bromodomain protein (donor). Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Materials:
-
GST-tagged BET bromodomain protein (e.g., BRD4-BD2)
-
Biotinylated histone H4 peptide (e.g., acetylated)
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., APC, acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test inhibitors (serially diluted in DMSO)
-
384-well low-volume black plates
Procedure:
-
Prepare a master mix of the BET bromodomain protein and the europium-labeled anti-GST antibody in assay buffer.
-
Prepare a master mix of the biotinylated histone peptide and the streptavidin-conjugated acceptor in assay buffer.
-
Dispense 2 µL of serially diluted test inhibitor or DMSO (vehicle control) into the assay plate.
-
Add 4 µL of the protein-donor mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of the peptide-acceptor mix to each well.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm for Europium and APC).
-
Calculate the FRET ratio (Acceptor emission / Donor emission) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To determine the genome-wide occupancy of BET proteins on chromatin and the effect of inhibitors on their localization.
Principle: Cells are treated with an inhibitor, and then proteins are cross-linked to DNA. The protein of interest (e.g., BRD4) is immunoprecipitated, the cross-links are reversed, and the associated DNA is sequenced.
Materials:
-
Cell line of interest (e.g., a human macrophage cell line)
-
Test inhibitor (e.g., iBET-BD2) and DMSO
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator
-
ChIP-grade antibody against the target BET protein (e.g., anti-BRD4) and isotype control (e.g., IgG)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Culture cells to the desired density and treat with the inhibitor or DMSO for the specified time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonciate the nuclear lysate to shear chromatin into fragments of 200-500 bp.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody or IgG control overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions of the genome enriched for the BET protein and compare the occupancy between inhibitor-treated and control samples.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of BET inhibitors on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Test inhibitors (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test inhibitor or DMSO (vehicle control).
-
Incubate the cells for the desired exposure time (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Conclusion
The development of BD2-selective inhibitors like iBET-BD2 represents a significant advancement in the field of epigenetic therapy. Their distinct mechanism of action, primarily impacting stimulus-induced gene expression, offers a promising therapeutic window, particularly for inflammatory and autoimmune diseases, with potentially fewer side effects than pan-BET inhibitors. The experimental protocols and comparative data presented in this guide provide a framework for researchers to evaluate and further explore the therapeutic potential of this exciting class of molecules. As the field continues to evolve, head-to-head comparative studies under standardized conditions will be crucial for a definitive assessment of the relative merits of different BD2-selective inhibitors.
References
- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.monash.edu [research.monash.edu]
Confirming the Role of BD2 in a Specific Disease Model with BET BD2-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BET BD2-IN-1 (also known as GSK046 or iBET-BD2) with other prominent BET bromodomain inhibitors. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the role of the second bromodomain (BD2) of BET proteins in disease models.
Unveiling the Significance of BD2-Selective Inhibition
The Bromodomain and Extra-Terminal (BET) family of proteins (comprising BRD2, BRD3, BRD4, and the testis-specific BRDT) are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription.[1] Each BET protein contains two tandem bromodomains, BD1 and BD2, which have distinct functional roles. While pan-BET inhibitors, which target both bromodomains, have shown therapeutic potential, they are often associated with toxicity. This has spurred the development of selective inhibitors targeting either BD1 or BD2 to achieve more precise therapeutic effects with an improved safety profile.[2] Emerging evidence suggests that BD2 is more critically involved in inflammatory and autoimmune diseases, making BD2-selective inhibitors like this compound valuable tools for dissecting its specific functions.[3]
Comparative Efficacy and Selectivity of BET Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound (GSK046) in comparison to a BD1-selective inhibitor (GSK778/iBET-BD1) and a pan-BET inhibitor (I-BET151).
Table 1: Biochemical Inhibitory Activity of BET Inhibitors (IC50, nM) in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay [4]
| Inhibitor | Target | BRD2 | BRD3 | BRD4 | BRDT |
| This compound (GSK046) | BD2 | 264 | 98 | 49 | 214 |
| BD1 | 10965 | 36317 | 70558 | >50119 | |
| GSK778 (iBET-BD1) | BD2 | >50000 | >50000 | >50000 | >50000 |
| BD1 | 75 | 41 | 41 | 143 | |
| I-BET151 (Pan-BET) | BD2 | 100 | 32 | 25 | 45 |
| BD1 | 250 | 70 | 50 | 80 |
Table 2: Cellular Activity of BET Inhibitors
| Inhibitor | Assay | Cell Line | Endpoint | IC50 / Effect |
| This compound (GSK046) | Inhibition of IFN-γ-induced MHC class I expression | K562 | Protein Expression | 1 µM shows significant inhibition[5] |
| Inhibition of LPS-stimulated MCP-1 production | Human PBMCs | Cytokine Release | pIC50 = 7.5[6] | |
| GSK778 (iBET-BD1) | Inhibition of cell proliferation | MDA-MB-453 | Cell Viability | ~1 µM |
| I-BET151 (Pan-BET) | Inhibition of cell proliferation | MOLM-13 | Cell Viability | ~0.5 µM |
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams were generated using Graphviz.
Caption: BET protein signaling pathway and points of inhibition.
Caption: Experimental workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the biochemical potency of inhibitors against isolated bromodomains.
Materials:
-
Recombinant His-tagged BET bromodomains (BD1 and BD2 of BRD2, BRD3, BRD4, BRDT)
-
Biotinylated histone H4 peptide acetylated at lysines 5, 8, 12, and 16
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated APC (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT
-
384-well low-volume black plates
-
Test compounds (this compound, etc.) serially diluted in DMSO
Procedure:
-
Prepare a master mix of the His-tagged bromodomain and the biotinylated histone peptide in the assay buffer.
-
Add 5 µL of the master mix to each well of the 384-well plate.
-
Add 50 nL of the serially diluted test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare a detection mix containing the Europium-labeled anti-His antibody and Streptavidin-conjugated APC in the assay buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the ratio of the emission at 665 nm to 620 nm. The IC50 values are determined by fitting the data to a four-parameter logistic equation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This technique is employed to identify the genomic locations where a specific protein, such as BRD4, is bound.
Materials:
-
Cells of interest (e.g., a relevant cell line for the disease model)
-
This compound or other test compounds
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-BRD4 antibody (ChIP-grade)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cell Treatment and Cross-linking:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound, a control inhibitor, or vehicle (DMSO) for the desired time (e.g., 4-24 hours).
-
Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells.
-
Lyse the cells to release the nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the cleared chromatin with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads using an elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of BRD4 binding.
-
Conduct differential binding analysis to compare the BRD4 occupancy between different treatment conditions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. iBET-BD2 | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Bet BD2-IN-1 in a Laboratory Setting
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Bet BD2-IN-1, a potent and selective inhibitor of the second bromodomain of BET proteins, ensuring the protection of both laboratory personnel and the environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by examining the data for structurally similar compounds and adhering to established laboratory safety protocols, a reliable disposal procedure can be formulated. The following information is based on general best practices for the disposal of small molecule inhibitors used in research.
Quantitative Data Summary
For context, the following table summarizes the key chemical and physical properties of a closely related compound, iBET-BD2, which is also a selective inhibitor of the BET protein's second bromodomain. These properties are important for understanding the nature of the chemical you are handling.
| Property | Value |
| Chemical Name | 4-(Acetylamino)-3-fluoro-N-(trans-4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide |
| Alternative Names | GSK046 |
| Molecular Formula | C23H27FN2O4 |
| Molecular Weight | 414.48 g/mol |
| Purity | ≥98% (HPLC) |
| IC50 Values | BRD4BD2: 49 nM, BRD3BD2: 98 nM, BRDTBD2: 214 nM, BRD2BD2: 264 nM |
| Solubility | Soluble in DMSO |
It is crucial to consult the specific product information and any available safety data from the supplier of your this compound for the most accurate information.
Experimental Protocols: Step-by-Step Disposal Procedures
The disposal of this compound, like other potent small molecule inhibitors, must be handled with care to avoid personnel exposure and environmental contamination. The following protocol outlines the recommended steps for its proper disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder outside of a certified chemical fume hood, a respirator may be necessary to avoid inhalation.
2. Waste Segregation and Collection: Proper segregation of chemical waste is paramount.
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound into a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO) should be collected in a separate, labeled hazardous liquid waste container.
-
Do not mix this waste with other incompatible chemical waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the reaction is a part of a specific neutralization protocol approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
3. Labeling of Waste Containers: All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and solvent (for liquid waste).
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
An indication of the potential hazards (e.g., "Potent Compound," "Handle with Caution").
-
4. Storage of Chemical Waste: Store hazardous waste in a designated, secure area within the laboratory.
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Final Disposal: The final disposal of this compound must be conducted through your institution's licensed hazardous waste management program.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste.[1] They are trained to handle and transport chemical waste in accordance with all local, state, and federal regulations.
Mandatory Visualizations
To aid in the decision-making process for laboratory chemical waste, the following diagram illustrates a general workflow.
Caption: A flowchart illustrating the key steps for proper laboratory chemical waste management.
The following diagram outlines the decision process for segregating different types of laboratory waste.
Caption: A decision tree for the correct segregation of laboratory waste based on contamination and physical form.
References
Personal protective equipment for handling Bet BD2-IN-1
This document provides crucial safety and logistical information for the handling, use, and disposal of Bet BD2-IN-1, a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.[1] This guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
Pre-Handling and Engineering Controls
1.1. Risk Assessment: Before handling this compound, a thorough risk assessment must be conducted. As a potent small molecule inhibitor, it should be treated as a hazardous compound with potential biological effects. The primary routes of exposure to be controlled are inhalation of aerosols, dermal contact, and accidental ingestion.
1.2. Engineering Controls:
-
Ventilation: All weighing and initial dilutions of the solid compound must be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine particulates.
-
Containment: For cell culture and other solution-based experiments, work should be conducted in a Class II biological safety cabinet to maintain sterility and protect the user from aerosols.
-
Designated Area: A specific area of the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be restricted.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in both solid and solution forms. PPE should be donned before entering the designated work area and removed before exiting.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately upon contamination or every two hours.[2] | Provides a barrier against dermal absorption. Double-gloving offers additional protection in case the outer glove is breached. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn.[2] A face shield should be worn over safety glasses when there is a risk of splashes.[2] | Protects the eyes and face from splashes of solutions containing this compound and from airborne powder. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat is required.[2] Consider a disposable gown for procedures with a higher risk of contamination. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | For weighing the solid compound, a properly fitted N95 respirator or higher is recommended, even within a fume hood, to minimize inhalation risk.[3] | Provides an additional layer of protection against inhaling fine powder, which can be easily aerosolized. |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot are mandatory in the laboratory.[2] | Protects the feet from potential spills. |
Operational Plan: Handling and Experimental Workflow
The following workflow outlines the standard procedure for preparing and using this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
